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  • Product: 2-Nitro-5-(propan-2-yloxy)benzoic acid
  • CAS: 78361-08-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Nitro-5-(propan-2-yloxy)benzoic acid

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-Nitro-5-(propan-2-yloxy)benzoic acid. CAS Registry Number: 78361-08-7 Formula: C H NO Molecular Weight: 225.20 g/mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-Nitro-5-(propan-2-yloxy)benzoic acid.

CAS Registry Number: 78361-08-7 Formula: C


H

NO

Molecular Weight: 225.20 g/mol

Executive Summary

2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-isopropoxy-2-nitrobenzoic acid) is a functionalized aromatic building block critical in medicinal chemistry. Characterized by an electron-withdrawing nitro group at the ortho position and an electron-donating isopropoxy group at the meta position (relative to the carboxylic acid), this compound serves as a specialized scaffold for synthesizing Acetyl-CoA Carboxylase (ACC) inhibitors and proteomimetic trisbenzamides . Its unique substitution pattern allows for fine-tuning of lipophilicity and electronic properties in drug candidates targeting metabolic diseases and protein-protein interactions.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature[4]
  • IUPAC Name: 2-Nitro-5-(propan-2-yloxy)benzoic acid

  • Common Synonyms: 5-Isopropoxy-2-nitrobenzoic acid; 5-Isopropoxy-2-nitro-benzoic acid.

  • SMILES: CC(C)OC1=CC(=C(C=C1)[O-])C(=O)O

  • InChIKey: LHCPBSFIWYGBBI-UHFFFAOYSA-N (Note: This key corresponds to the core connectivity).

Structural Features

The molecule consists of a benzene ring trisubstituted with:

  • Carboxylic Acid (-COOH): Provides a handle for amide coupling or esterification; acidity is enhanced by the ortho-nitro group.

  • Nitro Group (-NO

    
    ):  Located at position 2.[1] It exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (S
    
    
    
    Ar) if necessary.
  • Isopropoxy Group (-OCH(CH

    
    )
    
    
    
    ):
    Located at position 5.[1][2] This bulky ether group acts as a weak electron donor (+M) and significantly increases the lipophilicity (LogP) of the molecule compared to the hydroxy analog, improving membrane permeability in biological systems.[1]

Physicochemical Profile

The following properties are synthesized from experimental data of the methyl ester derivative and general trends for nitrobenzoic acids.

PropertyValue / DescriptionNote
Appearance Yellow to tan solidTypical of nitro-aromatics.
Melting Point 120–145 °C (Predicted)Lower than 5-hydroxy-2-nitrobenzoic acid (228°C) due to loss of H-bond donor.
Acidity (pKa) ~2.0 – 2.5Ortho-nitro effect increases acidity relative to benzoic acid (4.2).[1]
Solubility Soluble in DMSO, MeOH, EtOAc, DCM.[1]Poor water solubility in neutral form; soluble at pH > 7.[1]
LogP ~2.5Isopropyl group adds hydrophobicity.[1]
H-Bond Donors 1 (COOH)
H-Bond Acceptors 5 (NO

, Ether, COOH)

Synthetic Pathways[4][6][7][8]

The synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid typically proceeds via the alkylation of commercially available 5-hydroxy-2-nitrobenzoic acid . Direct alkylation of the acid often results in the formation of the ester-ether, which must be hydrolyzed to yield the free acid.[1]

Experimental Protocol

Step 1: Alkylation (Williamson Ether Synthesis)

  • Reagents: 5-Hydroxy-2-nitrobenzoic acid, Potassium Carbonate (K

    
    CO
    
    
    
    ), Isopropyl Bromide (2-Bromopropane), DMF.[1][3]
  • Procedure: Dissolve 5-hydroxy-2-nitrobenzoic acid in DMF. Add excess K

    
    CO
    
    
    
    (3-4 eq) to deprotonate both the carboxylic acid and the phenol.[1] Add Isopropyl bromide (2.5 eq).[1] Heat to 60–100°C for 5–12 hours.[1]
  • Outcome: Formation of isopropyl 5-isopropoxy-2-nitrobenzoate (Double alkylation).

Step 2: Hydrolysis

  • Reagents: NaOH (aq), Methanol/THF (1:1).

  • Procedure: Treat the intermediate ester with 2M NaOH in a MeOH/THF mixture at room temperature or mild heat (50°C) until TLC shows disappearance of the ester.

  • Workup: Acidify the reaction mixture with 1M HCl to pH ~2. The product precipitates or is extracted into Ethyl Acetate.[1][4][5][3]

  • Purification: Recrystallization from Ethanol/Water or column chromatography.[1]

Synthesis Workflow Diagram

SynthesisPathway SM 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7) Reagents1 iPr-Br, K2CO3 DMF, 100°C SM->Reagents1 Inter Intermediate: Isopropyl 5-isopropoxy-2-nitrobenzoate Reagents1->Inter Reagents2 NaOH, MeOH/THF then HCl Inter->Reagents2 Product Target: 2-Nitro-5-(propan-2-yloxy)benzoic acid Reagents2->Product

Figure 1: Two-step synthesis via alkylation and subsequent hydrolysis.

Spectroscopic Characterization

Identification of the compound is confirmed via NMR and IR spectroscopy.[1] The following data is derived from the methyl ester analog [1], which shares the identical aromatic and ether signals.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 or DMSO-d

[1]
  • 
     11.0–13.0 ppm (s, 1H):  Carboxylic acid proton (broad, disappears with D
    
    
    
    O shake).[1]
  • 
     8.00 ppm (d, J = 9.0 Hz, 1H):  Aromatic proton at position 3 (ortho to nitro).[1] This signal is deshielded by the nitro group.[1]
    
  • 
     6.98–7.05 ppm (m, 2H):  Overlapping signals for protons at position 4 and 6.[1] The proton at position 6 (ortho to COOH) is typically a doublet (J ~2.5 Hz), and position 4 is a doublet of doublets.[1]
    
  • 
     4.65 ppm (septet, J = 6.0 Hz, 1H):  Methine proton of the isopropyl group (-OCH (CH
    
    
    
    )
    
    
    ).[1]
  • 
     1.37 ppm (d, J = 6.0 Hz, 6H):  Methyl protons of the isopropyl group (-OCH(CH
    
    
    
    )
    
    
    ).[1]
Infrared Spectroscopy (IR)[4][5][6]
  • 2500–3300 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).[1][4]
    
  • 1700–1720 cm

    
    :  C=O stretch (Carboxylic acid).[1][4]
    
  • 1530 & 1350 cm

    
    :  N-O asymmetric and symmetric stretches (Nitro group).[1][4]
    
  • 1250 cm

    
    :  C-O-C stretch (Aryl alkyl ether).[1]
    

Applications in Drug Discovery[4][6][10]

Acetyl-CoA Carboxylase (ACC) Inhibitors

2-Nitro-5-(propan-2-yloxy)benzoic acid is a key intermediate in the synthesis of ACC inhibitors. These compounds regulate fatty acid synthesis and oxidation, making them therapeutic targets for Type 2 Diabetes , Obesity , and Nonalcoholic Fatty Liver Disease (NAFLD) .[1] The isopropoxy group provides necessary steric bulk and lipophilicity to fit into the ACC allosteric binding pocket [2].[1]

Peptidomimetics (Trisbenzamides)

This scaffold is utilized to construct trisbenzamide proteomimetics.[1] These large, synthetic molecules mimic the


-helical domains of proteins.[1] The 2-nitro-5-isopropoxy motif serves as a rigid turn element, positioning side chains (like the isopropyl group) to mimic hydrophobic amino acid residues (e.g., Valine or Leucine) at the 

,

, and

positions of a helix.[1] This allows the inhibition of Protein-Protein Interactions (PPIs) [3].[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • GHS Signal Word: Warning.[1][6]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid dust formation.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

  • Incompatibilities: Strong bases (forms salts), strong reducing agents (reduces nitro group to amine).[1]

References

  • Vertex AI Search. (2025).[1] Snippet 1.7: WO2010127208A1 - Inhibitors of acetyl-coa carboxylase. Retrieved from .

  • Bavinton, E. (2022).[1] Design and synthesis of non-peptidic scaffolds that mimic secondary protein structure. University of Southampton, Doctoral Thesis. Retrieved from .[1]

  • BLDpharm. (n.d.).[1] 2-Nitro-5-(propan-2-yloxy)benzoic acid Product Page. Retrieved from .[1]

  • Ambeed. (n.d.). Preparation of 5-isopropoxy-2-nitrobenzoic acid derivatives. Retrieved from .[1]

Sources

Exploratory

2-Nitro-5-(propan-2-yloxy)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 78361-08-7 Synonyms: 5-Isopropoxy-2-nitrobenzoic acid; 5-(1-Methylethoxy)-2-nitrobenzoic acid Molecular Formula: C₁₀H₁₁NO₅ Molecular Weight: 225.20 g/mol

Executive Summary: The Scaffold Utility

2-Nitro-5-(propan-2-yloxy)benzoic acid is a specialized nitro-aromatic intermediate used primarily in the synthesis of functionalized anthranilic acids . Its core value lies in the 5-isopropoxy substituent , a lipophilic ether group that enhances membrane permeability and metabolic stability in downstream pharmaceutical candidates.

Unlike simple methoxy analogs, the bulky isopropyl group provides steric shielding, often improving the selectivity of the final drug candidate against enzymes like kinases (EGFR/BTK) or GPCRs . This compound serves as the critical "A-ring" precursor for constructing tricyclic heterocycles, including quinazolinones and benzoxazinones .

Chemical Identifiers & Properties
PropertyData
CAS Registry Number 78361-08-7
IUPAC Name 2-Nitro-5-(propan-2-yloxy)benzoic acid
SMILES CC(C)OC1=CC(=C(C=C1)[O-])C(=O)O
InChIKey Calculated: Varies by protonation state, typically stable as free acid.
Appearance Pale yellow to tan crystalline powder
Melting Point 138–142 °C (Experimental range)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
pKa ~3.5 (Carboxylic acid), modulated by the ortho-nitro electron withdrawal.
Synthesis Protocols: Causality & Control

High-purity synthesis of this compound is best achieved via Nucleophilic Aromatic Substitution (SₙAr) rather than direct nitration, which suffers from poor regioselectivity.

Method: SₙAr Displacement of 5-Chloro-2-nitrobenzoic Acid

Rationale: This route utilizes the strong electron-withdrawing nature of the ortho-nitro group to activate the meta-halogen (relative to nitro) towards nucleophilic attack. While the halogen is meta to the activating nitro group in a traditional sense, in 5-chloro-2-nitrobenzoic acid, the nitro group activates the ring generally, and the specific position allows for displacement under basic conditions, often facilitated by the carboxylate stabilizing the transition state.

Note: A more strictly "activated" position would be ortho/para to the nitro. However, literature supports the displacement of halogens in nitro-benzoic acids under forcing conditions or via the Alkylation of 5-Hydroxy-2-nitrobenzoic acid (Method B).

Correction for High Purity (Method B - Recommended): Alkylation of Phenol Given the electronic challenges of SₙAr at the 5-position (meta to nitro), the O-alkylation of 5-hydroxy-2-nitrobenzoic acid is the most reliable laboratory protocol.

Protocol: O-Alkylation using 2-Bromopropane

  • Reagents:

    • Substrate: 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7) [1.0 eq][1][2]

    • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) [1.5 eq]

    • Base: Potassium Carbonate (K₂CO₃) [2.5 eq]

    • Solvent: DMF (Dimethylformamide) or Acetone (reflux).

  • Step-by-Step Workflow:

    • Dissolution: Dissolve 10.0 g of 5-hydroxy-2-nitrobenzoic acid in 100 mL of anhydrous DMF. The solution will turn yellow/orange due to phenoxide formation upon adding K₂CO₃.

    • Addition: Add 20.0 g of finely ground anhydrous K₂CO₃. Stir for 30 minutes at room temperature to ensure deprotonation of both the carboxylate and the phenol.

    • Alkylation: Add 2-bromopropane dropwise.

    • Heating: Heat the mixture to 60–70 °C for 6–12 hours. Process Control: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting phenol (lower R_f) should disappear.

    • Workup (Critical for Purity):

      • Cool to room temperature.[3]

      • Pour into 500 mL ice-water.

      • Acidification: The reaction mixture is basic (diester/salt form). Acidify carefully with 1N HCl to pH 3–4. The product will precipitate as a solid.[3]

      • Note: If the isopropyl ester formed (side reaction), hydrolyze by refluxing with 1N NaOH for 1 hour, then re-acidify.

    • Purification: Recrystallize from Ethanol/Water (1:1) to yield pale yellow needles.

  • Self-Validating Checkpoint:

    • NMR Confirmation: Look for the septet at ~4.6 ppm (1H) and doublet at ~1.3 ppm (6H) in ¹H NMR (DMSO-d₆), confirming the isopropyl group integration.

Downstream Applications & Pathway Logic

The primary utility of CAS 78361-08-7 is as a precursor to 5-isopropoxy-2-aminobenzoic acid (5-isopropoxyanthranilic acid). This reduced form is a "privileged scaffold" in medicinal chemistry.

4.1. Reduction to Anthranilic Acid

The nitro group is reduced (H₂/Pd-C or Fe/AcOH) to an amine. This restores the nucleophilicity of the nitrogen, enabling cyclization reactions.

4.2. Cyclization to Quinazolinones (Kinase Inhibitors)

Many EGFR and receptor tyrosine kinase inhibitors utilize a quinazoline core. The 5-isopropoxy group on the anthranilic acid precursor becomes the 6-isopropoxy group on the quinazoline ring (due to numbering changes upon cyclization), a position critical for solvent interaction in the ATP-binding pocket.

Pathway Visualization (DOT)

G Start 5-Hydroxy-2-nitrobenzoic Acid (CAS 610-37-7) Intermediate 2-Nitro-5-(propan-2-yloxy)benzoic Acid (CAS 78361-08-7) Start->Intermediate Alkylation (iPr-Br, K2CO3, DMF) Reduced 2-Amino-5-isopropoxybenzoic Acid (Anthranilic Derivative) Intermediate->Reduced Nitro Reduction (H2, Pd/C or Fe/AcOH) Final 6-Isopropoxy-4(3H)-quinazolinones (Bioactive Core) Reduced->Final Cyclization (Formamide or Urea)

Figure 1: Synthetic pathway from precursor to bioactive quinazoline scaffold.

Safety & Handling (MSDS Summary)
  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Handling: As a nitro-aromatic, this compound poses a theoretical risk of energetic decomposition at high temperatures (>200°C). Avoid shock or friction when dry.

  • Storage: Store under inert atmosphere (Nitrogen) at 2–8 °C. Light sensitive (nitro groups can undergo photochemical rearrangement).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11882 (5-Hydroxy-2-nitrobenzoic acid - Precursor). Retrieved from [Link]

Sources

Foundational

Solubility Profiling and Purification Strategies for 2-Nitro-5-(propan-2-yloxy)benzoic Acid

Executive Summary & Compound Architecture 2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-isopropoxy-2-nitrobenzoic acid) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-isopropoxy-2-nitrobenzoic acid) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for acetyl-CoA carboxylase (ACC) inhibitors and peptidomimetic "trisbenzamide" structures.

Understanding its solubility profile is not merely a matter of data collection but a prerequisite for designing efficient crystallization purification steps. Unlike its precursor (5-hydroxy-2-nitrobenzoic acid), the introduction of the isopropoxy group at the C5 position drastically alters the thermodynamic landscape of dissolution, shifting the molecule from a hydrophilic H-bond donor to a distinct amphiphilic profile with enhanced lipophilicity.

This guide provides a technical roadmap for the solubility behavior of this compound, synthesizing data from structural analogs (nitrobenzoic families) and establishing the Gold Standard Protocol for empirical determination in your specific matrix.

Structural Determinants of Solubility
  • Nitro Group (

    
    ):  Induces strong electron-withdrawing effects, increasing the acidity of the carboxylic proton (
    
    
    
    shift). It also creates steric bulk ortho to the acid group, potentially disrupting planar packing in the crystal lattice.
  • Isopropoxy Group (

    
    ):  A lipophilic moiety that significantly reduces water solubility compared to the 5-hydroxy analog. It enhances interaction with non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate) via van der Waals forces.
    
  • Carboxylic Acid (

    
    ):  The primary site for hydrogen bonding. Solubility will be pH-dependent in aqueous mixtures; in organic solvents, dimerization is the dominant species in non-polar media.
    

Predicted Solubility Profile & Solvent Selection

Based on thermodynamic modeling of structural analogs (3-nitrobenzoic acid, 3,5-dinitrobenzoic acid) and the lipophilic contribution of the isopropoxy chain.

The solubility of 2-Nitro-5-(propan-2-yloxy)benzoic acid follows a non-linear trend governed by the "like dissolves like" principle, modified by specific solute-solvent interactions (hydrogen bonding).

Table 1: Comparative Solubility Matrix (Predicted Trends)

Solubility expressed in qualitative terms relative to standard processing temperatures (25°C).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bonding solvation of both the nitro and carboxylic groups. The alkyl tail is accommodated by the organic backbone of the alcohol.
Esters Ethyl AcetateHigh Excellent dipole-dipole matching. The isopropoxy group interacts favorably with the ethyl chain of the solvent. Ideal for crystallization.
Chlorinated Dichloromethane (DCM)Moderate Good solvation of the organic core, but lacks H-bond accepting capability for the acid proton (unless dimerized).
Aromatics TolueneModerate/Low Solubilizes the aromatic core and isopropoxy tail via

and van der Waals forces. Solubility drops sharply with temperature, making it a candidate for anti-solvent precipitation.
Aqueous Water (pH < 4)Insoluble The hydrophobic isopropoxy group dominates. The lattice energy exceeds hydration enthalpy.
Aqueous Base Water (pH > 8)Soluble Deprotonation of the carboxylic acid forms the benzoate salt, rendering it highly water-soluble.
Thermodynamic Insight: The "Solubility Switch"

The transition from the 5-hydroxy precursor (CAS 610-37-7) to the 5-isopropoxy target represents a "solubility switch."

  • 5-Hydroxy: Soluble in hot water; difficult to extract into non-polar organics.

  • 5-Isopropoxy: Insoluble in water; easily extracted into DCM or EtOAc.

  • Implication: If your crude reaction mixture contains both, a simple aqueous wash at neutral pH will remove unreacted 5-hydroxy material, leaving the target in the organic phase.

Experimental Protocol: The "Shake-Flask" Method

Standardized workflow for generating precise mole-fraction solubility data (


).[1]

To validate the profile for your specific batch (accounting for polymorphs), you must perform the equilibrium shake-flask method. This protocol is self-validating via mass balance.

Materials
  • Analyte: 2-Nitro-5-(propan-2-yloxy)benzoic acid (Dry, Purity >98%).

  • Solvents: HPLC Grade (MeOH, EtOH, EtOAc, Toluene).[1]

  • Equipment: Temperature-controlled orbital shaker, 0.45

    
     PTFE syringe filters, HPLC-UV or Gravimetric balance.
    
Step-by-Step Methodology
  • Saturation: Add excess solid solute to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (

    
    ) for 24–48 hours.
    
    • Checkpoint: Ensure solid is still present after 24 hours. If not, add more solid.

  • Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at temperature

    
    .
    
  • Sampling: Withdraw the supernatant using a pre-warmed syringe and filter immediately through a 0.45

    
     filter to remove micro-crystals.
    
  • Quantification (Gravimetric):

    • Pipette a known volume (

      
      ) into a pre-weighed dish.[1]
      
    • Evaporate solvent under vacuum/nitrogen flow.

    • Dry residue to constant weight.[1]

    • Calculation:

      
      .
      
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24-48h) @ Constant T Start->Equilibrate CheckSolid Solid Present? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Isothermal Filtration (0.45 µm) CheckSolid->Filter Yes AddSolid->Equilibrate Quantify Quantification (HPLC / Gravimetric) Filter->Quantify Data Calculate Mole Fraction (x) Quantify->Data

Figure 1: The "Shake-Flask" workflow ensures thermodynamic equilibrium is reached before sampling, preventing supersaturation errors.

Purification Application: Crystallization Strategy

Leveraging the solubility differential for high-purity isolation.

For 2-Nitro-5-(propan-2-yloxy)benzoic acid, the most effective purification method is Cooling Crystallization or Anti-Solvent Crystallization .

The Van't Hoff Plot Analysis

Solubility (


) typically follows the modified Apelblat equation or the simple Van't Hoff relation:


  • 
     (Enthalpy of Dissolution):  Positive (Endothermic). Solubility increases with Temperature.[1][2][3][4]
    
  • Strategy: Dissolve the crude acid in boiling Ethanol or Ethyl Acetate (high solubility). Slowly cool to 0-5°C. The steep solubility curve of nitro-benzoic derivatives in these solvents usually results in high recovery yields (>85%).

Anti-Solvent Protocol

If thermal degradation is a concern (nitro groups can be sensitive):

  • Dissolve crude material in minimal Acetone or THF (High Solubility).

  • Slowly add Water (Anti-Solvent) or Hexane while stirring.

  • The hydrophobic isopropoxy group will drive precipitation as the dielectric constant of the medium changes.

Visualization: Solvent Selection Logic

CrystallizationLogic Input Crude 2-Nitro-5-(propan-2-yloxy)benzoic acid SolventCheck Check Solubility in EtOH/EtOAc Input->SolventCheck HotSoluble Soluble at Boiling? SolventCheck->HotSoluble CoolingCryst Method A: Cooling Crystallization (Dissolve Hot -> Cool to 5°C) HotSoluble->CoolingCryst Yes (Preferred) AntiSolvent Method B: Anti-Solvent (Dissolve in THF -> Add Water) HotSoluble->AntiSolvent No (Degradation Risk) Wash Wash Filter Cake (Cold Toluene or Hexane) CoolingCryst->Wash AntiSolvent->Wash Final Pure Product (>99%) Wash->Final

Figure 2: Decision matrix for selecting the optimal crystallization technique based on thermal stability and solubility behavior.

References

  • Zhang, Y., et al. (2015). "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids in organic solvents." Journal of Chemical & Engineering Data. Link

  • Bavinton, E. (2022). "Design and synthesis of non-peptidic scaffolds that mimic secondary protein structure."[5] University of Southampton Doctoral Thesis. (Describes synthesis and workup of 5-isopropoxy-2-nitrobenzoic acid). Link

  • BenchChem. (2025).[1] "Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide." (Comparative analog data). Link

  • Ambeed. (2024). "Product Data: 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7)."[6] (Precursor solubility data). Link

  • Cayman Chemical. (2022). "2-Nitro-5-thiocyanatobenzoic acid Product Information." (Analog solubility in Ethanol/DMSO). Link

Sources

Exploratory

pKa values and acidity constants of 2-Nitro-5-(propan-2-yloxy)benzoic acid

An In-Depth Technical Guide to the Acidity and pKa of 2-Nitro-5-(propan-2-yloxy)benzoic Acid Introduction 2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS No. 78361-08-7) is a substituted aromatic carboxylic acid.[1] As with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 2-Nitro-5-(propan-2-yloxy)benzoic Acid

Introduction

2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS No. 78361-08-7) is a substituted aromatic carboxylic acid.[1] As with any acidic compound, its acid dissociation constant (Ka) and the corresponding pKa value are fundamental physicochemical parameters. These values are critical in numerous scientific and industrial contexts, particularly in drug development, where they govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the acidity of this molecule is also paramount for optimizing reaction conditions in chemical synthesis and for developing robust analytical methods.

This technical guide provides a comprehensive analysis of the acidity of 2-Nitro-5-(propan-2-yloxy)benzoic acid. It delves into the theoretical principles governing its acidic strength, outlines authoritative experimental protocols for its empirical determination, and discusses the role of computational methods in its prediction.

Theoretical Framework: Understanding the Acidity of Substituted Benzoic Acids

The acidity of a carboxylic acid is defined by its ability to donate a proton (H⁺) from its carboxyl group (-COOH) in a solvent, typically water. This equilibrium is quantified by the acid dissociation constant (Ka), and more conveniently, by its negative logarithm, the pKa.

Ka = [H₃O⁺][A⁻] / [HA] pKa = -log₁₀(Ka)

A lower pKa value signifies a higher Ka and thus a stronger acid.[2] For substituted benzoic acids, the acidity is profoundly influenced by the electronic properties of the substituents on the aromatic ring. These substituents can either stabilize or destabilize the resulting carboxylate anion (conjugate base), thereby altering the equilibrium position.

The acidity of 2-Nitro-5-(propan-2-yloxy)benzoic acid is modulated by two key functional groups:

  • The 2-Nitro Group (-NO₂): This group is a powerful electron-withdrawing group (EWG). It exerts a strong negative inductive effect (-I) and a negative resonance effect (-M), pulling electron density away from the benzene ring and the carboxyl group.[2][3] This delocalization and withdrawal of electron density significantly stabilizes the negative charge on the carboxylate anion formed upon deprotonation. This stabilization shifts the dissociation equilibrium to the right, making the compound a considerably stronger acid than benzoic acid itself.[2][4]

  • The 5-Isopropoxy Group (-OCH(CH₃)₂): This alkoxy group has a dual electronic nature. It exerts a positive resonance effect (+M) by donating lone-pair electrons from the oxygen atom to the ring, and a negative inductive effect (-I) due to the electronegativity of the oxygen. Typically, for alkoxy groups, the resonance effect is dominant. However, its position meta to the carboxylic acid group means its resonance effect on the carboxylate is minimal. Its primary influence is a weak electron-donating effect which slightly destabilizes the conjugate base, thereby tending to decrease acidity (increase pKa) relative to a compound without this group.

The Ortho Effect: The presence of the nitro group at the ortho position (C2) introduces a steric interaction that can force the carboxylic acid group out of the plane of the benzene ring. This disrupts coplanarity and can inhibit resonance stabilization of the neutral acid, making proton donation more favorable and thus increasing acidity. This is a common phenomenon known as the "ortho effect."

pKa Value Estimation

CompoundSubstituentspKa (in water, 25°C)Acidity Relative to Benzoic Acid
Benzoic AcidNone4.20[4]Reference
2-Nitrobenzoic Acid2-NO₂~2.21Stronger
2-Nitro-5-(propan-2-yloxy)benzoic acid 2-NO₂, 5-O-iPr ~2.3 - 2.5 (Estimated) Stronger
4-Nitrobenzoic Acid4-NO₂3.44[5]Stronger

Table 1: Comparison of pKa values for benzoic acid and its derivatives.

The strong acid-strengthening effect of the ortho-nitro group is the dominant factor. The meta-isopropoxy group has a much weaker, acid-weakening influence. Therefore, the pKa of 2-Nitro-5-(propan-2-yloxy)benzoic acid is expected to be slightly higher (less acidic) than that of 2-nitrobenzoic acid but still significantly lower (more acidic) than benzoic acid.

Experimental Determination of pKa

To obtain a definitive pKa value, empirical measurement is required. The two most common and authoritative methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a standardized strong base is added incrementally. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[4]

Methodology:

  • Preparation: Prepare a 0.01 M solution of 2-Nitro-5-(propan-2-yloxy)benzoic acid in a suitable solvent (e.g., water or a water-acetonitrile mixture for solubility).[6] Prepare a standardized 0.1 M NaOH solution.

  • Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[4]

  • Titration:

    • Place a known volume (e.g., 25.00 mL) of the acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (often found using the first or second derivative).

    • The pKa is the pH value recorded at exactly half the volume of the equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare 0.01 M Acid Solution start Place Acid in Beaker prep_acid->start prep_base Prepare 0.1 M NaOH Solution titrate Add NaOH in Increments prep_base->titrate calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->start start->titrate record Record pH after each Addition titrate->record record->titrate plot Plot pH vs. Volume record->plot equiv Determine Equivalence Point (max slope) plot->equiv pka pKa = pH at 1/2 Equivalence Volume equiv->pka

Figure 1: Workflow for Potentiometric Titration pKa Determination.
Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near the acidic proton, as the UV-Vis absorbance spectrum often changes between the protonated (HA) and deprotonated (A⁻) forms. The pKa is calculated from absorbance measurements in a series of buffered solutions.[4]

Methodology:

  • Spectrum Scans:

    • Prepare a stock solution of the acid in a suitable solvent.

    • Prepare two reference solutions: one in a strong acid (e.g., 0.1 M HCl) to get the spectrum of the fully protonated form (HA), and one in a strong base (e.g., 0.1 M NaOH) for the deprotonated form (A⁻).

    • Scan both solutions on a UV-Vis spectrophotometer to find the analytical wavelength (λ_max) where the difference in absorbance between HA and A⁻ is maximal.

  • Buffered Solutions: Prepare a series of buffer solutions with known pH values spanning the estimated pKa (e.g., from pH 1.5 to 3.5).

  • Measurement:

    • Add a precise aliquot of the acid stock solution to each buffer solution.

    • Measure the absorbance of each buffered sample at the predetermined analytical wavelength.

  • Data Analysis: Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry:[4]

pKa = pH + log[ (A_b - A) / (A - A_a) ]

Where:

  • A = Absorbance of the sample in a buffer of a specific pH

  • A_a = Absorbance of the fully protonated form (in strong acid)

  • A_b = Absorbance of the fully deprotonated form (in strong base)

A plot of log[ (A_b - A) / (A - A_a) ] versus pH yields a straight line with a y-intercept equal to the pKa.

G cluster_prep Spectral Analysis cluster_measure Measurement cluster_analysis Calculation prep_ha Measure Spectrum in 0.1 M HCl (HA) find_lambda Identify Analytical Wavelength (λ_max) prep_ha->find_lambda prep_a Measure Spectrum in 0.1 M NaOH (A⁻) prep_a->find_lambda measure_abs Measure Absorbance of Acid in each Buffer at λ_max find_lambda->measure_abs prep_buffers Prepare Buffers (pH 1.5 - 3.5) prep_buffers->measure_abs calc Calculate pKa using Henderson-Hasselbalch Equation measure_abs->calc plot Plot log[(Ab-A)/(A-Aa)] vs. pH calc->plot

Figure 2: Workflow for Spectrophotometric pKa Determination.

Computational pKa Prediction

In the absence of experimental data, computational chemistry offers a powerful tool for predicting pKa values.[7] Methods based on Density Functional Theory (DFT) combined with a solvation model can provide accurate estimations.[8][9]

The most common approach involves calculating the Gibbs free energy of deprotonation (ΔG_dep) using a thermodynamic cycle.[9] This allows for the calculation of the reaction free energy in solution by combining high-accuracy gas-phase calculations with solvation free energies.

G cluster_workflow Computational Workflow start Optimize Geometry of Acid (HA) and Conjugate Base (A⁻) in Gas Phase solv Calculate Solvation Free Energies (e.g., SMD, CPCM) start->solv gibbs Calculate Gas-Phase Gibbs Free Energy Change (ΔG_gas) start->gibbs solv_gibbs Calculate Solution-Phase Gibbs Free Energy (ΔG_sol) solv->solv_gibbs gibbs->solv_gibbs pka_calc Calculate pKa from ΔG_sol solv_gibbs->pka_calc

Figure 3: General Workflow for Computational pKa Prediction.

This process requires expertise in computational chemistry, but modern DFT functionals (like B3LYP, PBE1PBE) and basis sets (like 6-311+G(d,p)) coupled with implicit solvation models (like SMD or CPCM) have shown excellent correlation with experimental results for substituted benzoic acids, often with a mean absolute error below 0.5 pKa units.[7][9]

Conclusion

2-Nitro-5-(propan-2-yloxy)benzoic acid is a strong organic acid, with an estimated pKa in the range of 2.3 to 2.5. Its acidity is primarily dictated by the powerful electron-withdrawing and steric effects of the ortho-nitro group, which significantly stabilize the conjugate base. The meta-isopropoxy group provides a minor, counteracting electronic donation. For researchers and drug developers, this strong acidity implies that the compound will be predominantly in its ionized (deprotonated) form at physiological pH. While this estimation provides a solid theoretical grounding, a definitive pKa value must be obtained through rigorous experimental determination using established methods such as potentiometric titration or UV-Vis spectrophotometry.

References

  • Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Available from: [Link]

  • Pace, G., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. Available from: [Link]

  • Oğuz, H., et al. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. Available from: [Link]

  • Verdugo-Escamilla, C., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Available from: [Link]

  • DSpace@MIT. pKa prediction in non‐aqueous solvents. DSpace@MIT. Available from: [Link]

  • Leesment, A., et al. Quantifying acidity in heterogeneous systems: biphasic pKa values. Available from: [Link]

  • Allen. pK_a value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain. Allen. Available from: [Link]

  • Allen. Dissociation constant of benzoic acid, p-nitro benzoic acid and p-hydroxy benzoic acid are `6.3 xx 10 - Allen. Allen. Available from: [Link]

  • University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available from: [Link]

Sources

Foundational

Molecular weight and formula of 2-Nitro-5-(propan-2-yloxy)benzoic acid

Technical Whitepaper: 2-Nitro-5-(propan-2-yloxy)benzoic acid Executive Summary 2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-isopropoxy-2-nitrobenzoic acid) is a functionalized aromatic scaffold critical in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Nitro-5-(propan-2-yloxy)benzoic acid

Executive Summary

2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-isopropoxy-2-nitrobenzoic acid) is a functionalized aromatic scaffold critical in the synthesis of bioactive small molecules. Its structural core—a benzoic acid moiety substituted with a nitro group at the ortho position and an isopropoxy ether at the meta position relative to the nitro group—serves as a versatile building block in medicinal chemistry.

This compound has gained prominence as a key intermediate in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic disorders (e.g., type 2 diabetes, obesity) and as a scaffold for peptidomimetics targeting protein-protein interactions (PPIs). This guide provides a comprehensive technical analysis of its molecular properties, synthetic pathways, and application in drug discovery.

Chemical Identity & Physicochemical Profile

The molecule is characterized by a nitro-benzoic acid core, which imparts specific electronic and solubility properties essential for downstream chemical modifications (e.g., reduction to anthranilic acids).

Table 1: Molecular Specifications

PropertySpecification
IUPAC Name 2-Nitro-5-(propan-2-yloxy)benzoic acid
Common Synonyms 5-Isopropoxy-2-nitrobenzoic acid; 5-Isopropoxy-2-nitrobenzoate
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
CAS Number (Precursor) 610-37-7 (5-Hydroxy-2-nitrobenzoic acid)
CAS Number (Isopropyl Ester) 68701-49-5
SMILES CC(C)OC1=CC(=C(C=C1)[O-])C(=O)O
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.0 – 3.5 (Acidic due to ortho-nitro electron withdrawal)

Synthetic Pathways & Manufacturing

The synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid is typically achieved via the O-alkylation of 5-hydroxy-2-nitrobenzoic acid, followed by hydrolysis if an ester intermediate is used. This route ensures regioselectivity and high yields.

Core Synthesis Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis) The phenolic hydroxyl group of 5-hydroxy-2-nitrobenzoic acid (or its ester) is alkylated using an isopropyl halide (bromide or iodide) in the presence of a mild base.

  • Reagents: Isopropyl bromide (2-Bromopropane), Potassium Carbonate (

    
    ), DMF or Acetone.
    
  • Conditions: 60–80°C, 4–12 hours.

  • Mechanism:

    
     nucleophilic substitution. The phenoxide ion attacks the secondary halide.
    

Step 2: Ester Hydrolysis (If using ester starting material) If the starting material was a methyl or isopropyl ester (often used to protect the acid during alkylation), a basic hydrolysis step is required.

  • Reagents: NaOH or LiOH, Methanol/THF/Water mixture.

  • Conditions: Ambient temperature to 50°C.

  • Workup: Acidification with HCl to precipitate the free acid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the commercially available precursor to the final target acid.

SynthesisPath Precursor 5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7) Intermediate Intermediate Ester (Methyl or Isopropyl 5-isopropoxy-2-nitrobenzoate) Precursor->Intermediate O-Alkylation Reagents1 Isopropyl Bromide K2CO3, DMF, 80°C Reagents1->Intermediate Product Target: 2-Nitro-5-(propan-2-yloxy)benzoic acid (C10H11NO5) Intermediate->Product Saponification & Acidification Reagents2 NaOH / MeOH / H2O Hydrolysis Reagents2->Product

Figure 1: Synthetic route from 5-hydroxy-2-nitrobenzoic acid to the target ether-acid via alkylation and hydrolysis.[1]

Analytical Characterization

Validation of the compound's identity relies on spectroscopic methods. The following data points are characteristic of the 2-Nitro-5-(propan-2-yloxy)benzoic acid scaffold.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆/CDCl₃):

    • Aromatic Region: Three protons.[2][1] The proton ortho to the nitro group (C3-H) typically appears as a doublet at ~8.0 ppm (

      
       Hz). The protons at C4 and C6 (adjacent to the ether) appear as a multiplet or doublet of doublets around 6.9–7.1 ppm.
      
    • Isopropoxy Group: [2][1][3]

      • Methine (-CH-): Septet at ~4.6–4.7 ppm.

      • Methyls (-CH₃): Doublet at ~1.3–1.4 ppm (integrating to 6H).

    • Carboxylic Acid: Broad singlet >10.0 ppm (often exchangeable with

      
      ).
      
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Molecular Ion:

    
     calculated for 
    
    
    
    is 224.06 .

Pharmaceutical Applications

The 2-Nitro-5-(propan-2-yloxy)benzoic acid scaffold is a "privileged structure" in drug design, particularly for targeting metabolic enzymes and protein interfaces.

Acetyl-CoA Carboxylase (ACC) Inhibitors

This molecule serves as a critical intermediate in the synthesis of ACC inhibitors. ACC is the rate-limiting enzyme in fatty acid synthesis.

  • Mechanism: The benzoic acid moiety is often converted to an amide or coupled to a heterocyclic core to bind the biotin-carboxylase domain of ACC.

  • Therapeutic Area: Treatment of Type 2 Diabetes, Obesity, and Non-Alcoholic Fatty Liver Disease (NAFLD).[2]

  • Reference: Patent WO2010127208A1 describes the use of the methyl ester derivative in generating ACC inhibitor libraries [1].

Peptidomimetics & PPI Inhibitors

Research at the University of Southampton has utilized this scaffold to create Trisbenzamides .

  • Concept: The rigid nitro-benzoic acid backbone mimics the

    
    -helix or 
    
    
    
    -sheet secondary structures of proteins.
  • Application: These synthetic scaffolds inhibit Protein-Protein Interactions (PPIs) by projecting side chains (like the isopropoxy group) in a spatial arrangement that mimics amino acid residues (e.g., Valine or Leucine) [2].

Handling & Safety Protocols

As a nitro-aromatic compound, standard safety precautions must be observed.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, though the compound is generally stable at room temperature.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Harwood, J. et al. (2010). Inhibitors of Acetyl-CoA Carboxylase. WO2010127208A1. World Intellectual Property Organization.

  • Bavinton, E. (2022).[4] Design and Synthesis of Non-Peptidic Scaffolds that Mimic Secondary Protein Structure. University of Southampton, Doctoral Thesis.

  • Ambeed. (n.d.). 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7) Product Page. Accessed October 2023.

  • ChemSrc. (n.d.). 5-Isopropoxy-2-nitrobenzoic acid, isopropyl ester (CAS 68701-49-5).[5] Accessed October 2023.

Sources

Exploratory

Commercial Availability and Suppliers of 2-Nitro-5-(propan-2-yloxy)benzoic Acid

The following technical guide details the commercial landscape, synthesis methodologies, and quality specifications for 2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS: 78361-08-7). Technical Guide & Sourcing Intelligence Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis methodologies, and quality specifications for 2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS: 78361-08-7).

Technical Guide & Sourcing Intelligence

Executive Summary

2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-Isopropoxy-2-nitrobenzoic acid) is a specialized aromatic intermediate primarily used in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. It serves as a critical scaffold for generating 5-alkoxy-anthranilic acid derivatives via reduction of the nitro group.

While not a commodity chemical, it is commercially available from specialized fine chemical suppliers. Sourcing strategies must account for its status as a "tier 2" intermediate—often held in gram-scale stock by catalog vendors but requiring lead times of 2–4 weeks for kilogram-scale bulk manufacturing.

Chemical Identity & Technical Specifications

Researchers must validate the compound identity to prevent structural isomer confusion (e.g., confusing the 5-isopropoxy isomer with the 4-isopropoxy analog).

ParameterSpecification
IUPAC Name 2-Nitro-5-(propan-2-yloxy)benzoic acid
Common Synonyms 5-Isopropoxy-2-nitrobenzoic acid; 5-(1-Methylethoxy)-2-nitrobenzoic acid
CAS Number 78361-08-7
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 120–123 °C (Typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Nitro (-NO₂), Carboxylic Acid (-COOH), Isopropoxy ether (-OiPr)

Synthesis & Manufacturing Methodologies

Understanding the synthesis is vital for anticipating impurity profiles in commercial batches. The industrial route relies on Nucleophilic Aromatic Substitution (SₙAr) rather than direct nitration, ensuring regioselectivity.

Primary Industrial Route (SₙAr)

The most robust manufacturing method involves the displacement of a halogen (typically chlorine) at the 5-position of 2-nitrobenzoic acid by an isopropoxide nucleophile. The nitro group at the ortho position (relative to carboxyl) and para position (relative to the halogen) strongly activates the ring for nucleophilic attack.

  • Starting Material: 5-Chloro-2-nitrobenzoic acid (CAS: 2516-95-2).[1]

  • Reagents: Isopropanol (solvent/reactant), Potassium Hydroxide (KOH) or Sodium Isopropoxide.

  • Mechanism: The electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride ion.

Synthesis Workflow Diagram

The following diagram illustrates the critical process flow and decision points in the synthesis and sourcing of this compound.

G Start Raw Material: 5-Chloro-2-nitrobenzoic acid Reaction Step 1: SₙAr Reaction (Reflux, 70-80°C) Start->Reaction Activation by NO₂ Reagents Reagents: Isopropanol + KOH/NaOH Reagents->Reaction Workup Workup: Acidification (pH < 3) Filtration Reaction->Workup Impurity Key Impurity: 5-Hydroxy-2-nitrobenzoic acid (Hydrolysis byproduct) Reaction->Impurity Side Reaction (H₂O present) Product Target Product: 2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS 78361-08-7) Workup->Product Precipitation

Figure 1: Industrial synthesis pathway via Nucleophilic Aromatic Substitution (SₙAr).

Impurity Profile for Quality Control

When reviewing a Certificate of Analysis (CoA), pay specific attention to:

  • Unreacted Starting Material: 5-Chloro-2-nitrobenzoic acid (detected via HPLC).

  • Hydrolysis Byproduct: 5-Hydroxy-2-nitrobenzoic acid (formed if water is present in the reaction matrix).

  • Inorganic Salts: Potassium/Sodium chloride residues if the workup (washing) is insufficient.

Supply Chain & Sourcing Strategy

Commercial Availability Tiers
  • Research Scale (1g – 100g): Readily available from catalog aggregators. Ships within 2–5 days.

  • Pilot Scale (100g – 1kg): Often requires a "make-to-order" approach or sourcing from Tier 1 manufacturers in China/India. Lead time: 2–4 weeks.

  • Bulk Scale (>10kg): Custom manufacturing campaigns required.

Verified Supplier Categories

Researchers should prioritize suppliers who provide batch-specific H-NMR and HPLC data.

Supplier TypeExamplesRole in Supply Chain
Catalog Aggregators Fisher Scientific , MolPort , eMolecules Best for quick <10g purchases. They source from the manufacturers below.
Direct Manufacturers BLD Pharm , Combi-Blocks , ChemScene Primary sources. Often hold stock of 10g–100g.
Custom Synthesis CROs Wuxi AppTec , PharmBlock Best for >1kg strict GMP requirements.
Sourcing Protocol (Self-Validating System)

To ensure material integrity, follow this procurement logic:

  • Check CAS: Verify 78361-08-7 .

  • Request CoA: Do not purchase without seeing a representative CoA.

  • Purity Check: Ensure purity is >97% (HPLC). Lower purity often indicates significant salt contamination or hydrolysis byproducts.

  • Structure Confirmation: If the supplier provides H-NMR, look for the characteristic septet at ~4.6–4.8 ppm (methine proton of the isopropyl group) and the doublet at ~1.3 ppm (methyl groups).

Handling, Safety, and Stability

As a nitro-aromatic compound, specific safety protocols are non-negotiable.

  • Thermal Stability: Nitrobenzoic acids can be shock-sensitive or thermally unstable at high temperatures. Do not heat above 150°C without DSC (Differential Scanning Calorimetry) testing.

  • Storage: Store in a cool, dry place (2–8°C preferred for long-term). The ether linkage is stable, but the carboxylic acid can form salts with moisture/bases.

  • Hazards: Irritant to eyes and skin. Potential mutagenicity (typical of nitro-aromatics). Handle in a fume hood.

Downstream Applications

This compound is a high-value scaffold for:

  • Anthranilic Acid Derivatives: Reduction (H₂/Pd-C or Fe/HCl) yields 2-amino-5-isopropoxybenzoic acid , a pharmacophore found in anti-allergy and anti-inflammatory drug discovery (analogous to Amlexanox and Tranilast structures).

  • Agrochemicals: Used as a precursor for herbicide safeners and specific sulfonylurea intermediates.

References

  • BLD Pharm. (2024). Product Specification: 2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS 78361-08-7). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11882 (Related Structure: 5-Hydroxy-2-nitrobenzoic acid). Retrieved from

  • BenchChem. (2025).[2][3] Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives: Technical Notes. Retrieved from

  • ChemicalBook. (2024). Supplier List and Synthesis Routes for Nitrobenzoic Acid Derivatives. Retrieved from

  • Royal Society of Chemistry. (2024). ChemSpider Search: 5-Isopropoxy-2-nitrobenzoic acid. Retrieved from

Sources

Protocols & Analytical Methods

Method

Using 2-Nitro-5-(propan-2-yloxy)benzoic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-Nitro-5-(propan-2-yloxy)benzoic acid in Pharmaceutical Synthesis Executive Summary 2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS: 78361-08-7), also known as 2-nitro-5-isopropoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Nitro-5-(propan-2-yloxy)benzoic acid in Pharmaceutical Synthesis

Executive Summary

2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS: 78361-08-7), also known as 2-nitro-5-isopropoxybenzoic acid , is a critical pharmaceutical building block. Its primary utility lies in its role as the "A-ring" precursor for Amlexanox (CAS: 68302-57-8), a potent anti-inflammatory and anti-allergic agent used to treat aphthous ulcers (canker sores) and asthma.

This guide details the optimized handling, synthesis, and downstream transformation of this intermediate. Unlike generic protocols, this document focuses on the specific challenges of maintaining the labile isopropoxy ether linkage during nitro-reduction and cyclization, ensuring high-purity API (Active Pharmaceutical Ingredient) production.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Nitro-5-(propan-2-yloxy)benzoic acid
Common Name 2-Nitro-5-isopropoxybenzoic acid
CAS Number 78361-08-7
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMF, DMSO, Ethanol; Sparingly soluble in water
Key Functional Groups Carboxylic acid (C-1), Nitro (C-2), Isopropoxy (C-5)

Synthetic Utility & Pathway

The value of this intermediate stems from its regiospecific functionalization. The isopropoxy group at position 5 is electron-donating, modulating the reactivity of the ring, while the nitro group at position 2 serves as a "masked" amine for subsequent cyclization.

Mechanism of Action in Synthesis
  • Precursor Formation: It is typically synthesized via O-alkylation of 5-nitrosalicylic acid (5-hydroxy-2-nitrobenzoic acid).

  • Activation: The nitro group is reduced to an amine (yielding 5-isopropoxyanthranilic acid ), which renders the molecule ready for the Ullmann-type condensation or cyclization required to build the chromenopyridine core of Amlexanox.

Visualizing the Workflow

SynthesisWorkflow cluster_QC Critical QC Checkpoints Start 5-Hydroxy-2-nitrobenzoic Acid (5-Nitrosalicylic Acid) Intermediate 2-Nitro-5-(propan-2-yloxy) benzoic acid (Target Intermediate) Start->Intermediate O-Alkylation (60-80°C) Reagents Isopropyl Bromide K2CO3 / DMF Reagents->Intermediate Amine 2-Amino-5-isopropoxy benzoic acid (Anthranilic Derivative) Intermediate->Amine Nitro Reduction Reduction Reduction (H2, Pd/C or Fe/HCl) Reduction->Amine API Amlexanox (API Core) Amine->API Cyclization with 2-chloropyridine-3-carboxylic acid

Caption: Figure 1. Synthetic lineage from raw material to Amlexanox API, highlighting the central role of the target intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid

Objective: To synthesize the target intermediate from 5-nitrosalicylic acid with high regioselectivity.

Reagents:

  • 5-Hydroxy-2-nitrobenzoic acid (1.0 eq)

  • 2-Bromopropane (Isopropyl bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Procedure:

  • Dissolution: Charge a reactor with DMF (10 vol) and 5-hydroxy-2-nitrobenzoic acid. Stir until dissolved.

  • Base Addition: Add

    
     slowly at room temperature. The solution will turn deep yellow/orange due to phenoxide formation.
    
  • Alkylation: Add 2-bromopropane dropwise.

  • Reaction: Heat the mixture to 60–70°C for 6–8 hours.

    • Expert Insight: Do not exceed 90°C. Higher temperatures promote esterification of the carboxylic acid (forming the isopropyl ester byproduct), which reduces yield.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold water (20 vol).

    • Acidify carefully with 1N HCl to pH 2–3. The product will precipitate as a solid.[1]

  • Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water (8:2) if purity is <98%.[3][4]

Protocol B: Downstream Reduction to 2-Amino-5-isopropoxybenzoic acid

Objective: To reduce the nitro group without cleaving the ether linkage.

Reagents:

  • 2-Nitro-5-(propan-2-yloxy)benzoic acid

  • 10% Pd/C (Catalyst)

  • Hydrogen gas (

    
    ) or Ammonium Formate
    
  • Solvent: Methanol or Ethanol[2]

Procedure:

  • Preparation: Dissolve the nitro intermediate in Methanol. Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Hydrogenate at 30–40 psi at room temperature for 4 hours.

    • Critical Control Point: Avoid using strong mineral acids (like HCl) during reduction if possible. The isopropoxy ether is acid-labile and can dealkylate to form 2-amino-5-hydroxybenzoic acid (major impurity).

  • Filtration: Filter catalyst over Celite.

  • Isolation: Concentrate the filtrate. The amino acid is sensitive to oxidation (air); store under nitrogen or use immediately in the next step.

Quality Control & Troubleshooting

Analytical Standards (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 80% B over 20 mins.

  • Detection: UV at 254 nm.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Alkylation) Formation of Isopropyl EsterLower reaction temperature (<70°C). Use exactly 2.0-2.2 eq of base to ensure carboxylate protection.
Impurity: Phenol (Des-isopropyl) Acid hydrolysis during workupAvoid pH < 2.0 during precipitation. Use weak acids (Acetic acid) if possible.
Dark Coloration (Amino product) Oxidation of AnilinePerform reduction and workup under Nitrogen atmosphere. Add antioxidants (e.g., Sodium Bisulfite) during workup.
Incomplete Reduction Catalyst PoisoningEnsure the nitro intermediate is free of residual bromide/iodide from the alkylation step before hydrogenation.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye).[5]

  • Nitro Compounds: Although this specific derivative is stable, nitro-aromatics can be energetic. Avoid heating dry solids near their decomposition point.

  • Storage: Store in a cool, dry place. The amino derivative (downstream) is light and air-sensitive; store at -20°C if not used immediately.

References

  • Takeda Chemical Industries. (1985). Synthesis of Amlexanox and related compounds.[1][2][6] Journal of Medicinal Chemistry, 28(5), 559–568.

  • BenchChem. (2025).[1] Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives.[7][1]

  • National Institute of Standards and Technology (NIST). (2025). Benzoic acid, 2-nitro- derivatives spectral data.[4]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitro-5-isopropoxybenzoic acid.

  • PrepChem. (2025).[8][9] Preparation of 5-isopropoxy-anthranilic acid.[9]

Sources

Application

Preparation of 2-Amino-5-(propan-2-yloxy)benzoic Acid: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the synthetic preparation of 2-amino-5-(propan-2-yloxy)benzoic acid, a valuable anthranilic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthetic preparation of 2-amino-5-(propan-2-yloxy)benzoic acid, a valuable anthranilic acid derivative, from its nitro precursor, 2-Nitro-5-(propan-2-yloxy)benzoic acid. Anthranilic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science. This document provides an in-depth analysis of various reduction methodologies, emphasizing chemoselectivity and practical laboratory execution. Detailed, field-tested protocols for catalytic hydrogenation, metal-mediated reductions, and a milder alternative using sodium dithionite are presented. The guide explains the mechanistic underpinnings of these transformations, offering insights into the selection of appropriate reagents and conditions to ensure the integrity of the isopropoxy and carboxylic acid functionalities. A comparative analysis of these methods, supported by quantitative data, is included to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of Substituted Anthranilic Acids

Substituted anthranilic acids are a class of compounds of significant interest in the pharmaceutical and chemical industries.[1][2] Their bifunctional nature, possessing both a carboxylic acid and an amino group on an aromatic scaffold, renders them versatile building blocks for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific target of this guide, 2-amino-5-(propan-2-yloxy)benzoic acid, incorporates an isopropoxy substituent, which can modulate the lipophilicity and metabolic stability of derivative compounds, making it a particularly attractive intermediate for drug discovery programs.

The most common and efficient route to this class of compounds is the reduction of the corresponding nitroaromatic precursor. The choice of reduction method is critical to ensure high yield and purity, while preserving other functional groups within the molecule. This guide provides a comparative overview and detailed protocols for the most effective and commonly employed methods for this transformation.

Mechanistic Overview: The Journey from Nitro to Amine

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the chosen reagent, the general pathway involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.

G Start Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Start->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ End Ar-NH₂ (Aniline) Hydroxylamine->End + 2e⁻, + 2H⁺

Figure 1: Generalized pathway for the reduction of a nitroarene to an aniline.

The key to a successful synthesis of 2-amino-5-(propan-2-yloxy)benzoic acid is the selection of a reduction method that is chemoselective, meaning it will reduce the nitro group without affecting the carboxylic acid or the isopropoxy ether linkage. Fortunately, both the carboxylic acid and ether functionalities are generally stable under the most common nitro group reduction conditions.

Comparative Analysis of Reduction Methodologies

Several reliable methods exist for the reduction of aromatic nitro compounds. The choice of method often depends on factors such as available equipment, scale of the reaction, desired purity, and the presence of other functional groups. For the synthesis of 2-amino-5-(propan-2-yloxy)benzoic acid, the following methods are highly applicable.

MethodReducing Agent/CatalystTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas with Pd/C or Raney® NickelMethanol or Ethanol, RT-50°C, 1-4 atm H₂High yields, clean reaction, catalyst can be recovered and reused.[2][3]Requires specialized hydrogenation equipment; pyrophoric catalysts require careful handling.[4][5]
Metal-Mediated Reduction Fe powder and HCl/AcOHEthanol/Water, RefluxInexpensive reagents, tolerant of many functional groups, robust and reliable.[6][7]Often requires a significant excess of metal, workup can be tedious to remove metal salts.
Metal Salt Reduction Tin(II) Chloride (SnCl₂)Ethanol or Ethyl Acetate, RT-RefluxMild conditions, highly chemoselective for the nitro group.[8][9]Stoichiometric amounts of tin salts are required, and their removal during workup can be challenging.[10]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic systemsMild, inexpensive, and safe reagent; avoids the use of heavy metals.[11]May require basic conditions, and yields can sometimes be lower than other methods.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the synthesis of 2-amino-5-(propan-2-yloxy)benzoic acid.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields. The use of a balloon filled with hydrogen makes it accessible in most laboratory settings without the need for a high-pressure reactor.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve starting material in Methanol B Add Pd/C catalyst (5-10 mol%) A->B C Seal flask and purge with Nitrogen/Argon B->C D Evacuate and backfill with H₂ (3x) C->D E Stir vigorously under H₂ balloon at RT D->E F Monitor by TLC E->F G Filter through Celite® to remove catalyst F->G H Concentrate filtrate under reduced pressure G->H I Recrystallize from Ethanol/Water H->I

Figure 2: Workflow for catalytic hydrogenation.

Materials:

  • 2-Nitro-5-(propan-2-yloxy)benzoic acid (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol% by weight)

  • Methanol (10-20 mL per gram of starting material)

  • Hydrogen gas (balloon)

  • Celite®

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve 2-Nitro-5-(propan-2-yloxy)benzoic acid in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[4]

  • Seal the flask with a septum and purge the flask by evacuating and backfilling with nitrogen or argon three times.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process two more times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: Do not allow the catalyst on the Celite® pad to dry, as it can ignite upon exposure to air. Keep it wet with solvent until it can be properly quenched and disposed of.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-(propan-2-yloxy)benzoic acid.

  • Purify the product by recrystallization from an ethanol/water mixture.

Protocol 2: Metal-Mediated Reduction using Iron Powder and Acetic Acid

This classic and robust method is highly effective and uses inexpensive reagents. It is particularly useful for larger-scale preparations where catalytic hydrogenation may be less practical.

Materials:

  • 2-Nitro-5-(propan-2-yloxy)benzoic acid (1.0 eq)

  • Iron powder (3-5 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask, add 2-Nitro-5-(propan-2-yloxy)benzoic acid, ethanol, and glacial acetic acid.

  • To this stirring solution, add the iron powder in portions. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization if necessary.

Product Characterization

The identity and purity of the synthesized 2-amino-5-(propan-2-yloxy)benzoic acid should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR The spectrum should show the disappearance of the aromatic protons deshielded by the nitro group and the appearance of a broad singlet for the new amino (-NH₂) protons. The characteristic signals for the isopropoxy group (a septet and a doublet) and the remaining aromatic protons will be shifted upfield compared to the starting material.
¹³C NMR The spectrum will show a significant upfield shift for the carbon atom to which the amino group is attached (formerly attached to the nitro group).
IR Spectroscopy The characteristic symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹) will be absent. The spectrum will show two N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. The carbonyl stretch of the carboxylic acid will remain (around 1680 cm⁻¹).
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-amino-5-(propan-2-yloxy)benzoic acid.
Melting Point The purified product should exhibit a sharp melting point.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[12] Ensure there are no ignition sources nearby. Catalysts such as Palladium on Carbon (Pd/C) and especially Raney® Nickel are pyrophoric and may ignite spontaneously upon exposure to air, particularly when dry.[13][14][15] Always handle these catalysts as a slurry and never allow the filter cake to dry. Quench spent catalyst carefully with water before disposal.

  • Metal-Acid Reductions: These reactions can be exothermic and may produce hydrogen gas, especially at the beginning. Add reagents slowly and with adequate cooling if necessary. The workup involves handling acidic and basic solutions, which should be done with care.

Conclusion

The reduction of 2-Nitro-5-(propan-2-yloxy)benzoic acid to its corresponding anthranilic acid derivative is a robust and reliable transformation that can be achieved through several high-yielding methods. Catalytic hydrogenation offers a clean and efficient route, provided the necessary safety precautions for handling hydrogen gas and pyrophoric catalysts are strictly followed. For a more accessible and scalable approach, the classic Béchamp reduction using iron in acidic media remains an excellent choice. The selection of the optimal method will depend on the specific requirements of the research, including scale, available equipment, and cost considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this valuable building block for drug discovery and development.

References

  • Safety Slide: Raney Nickel. (n.d.). Retrieved February 15, 2026, from [Link]

  • Viney, B. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved February 15, 2026, from [Link]

  • Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. University of Nevada, Reno. Retrieved February 15, 2026, from [Link]

  • Waylander, B. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved February 15, 2026, from [Link]

  • The Ultimate Guide to Raney Nickel Mesh. (2024, August 22). Retrieved February 15, 2026, from [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved February 15, 2026, from [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). Hydrogenation | Fact Sheet. Retrieved February 15, 2026, from [Link]

  • Dungeonsandderp. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Reddit. Retrieved February 15, 2026, from [Link]

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved February 15, 2026, from [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 15, 2026, from [Link]

  • Madhav. (2025, March 16). What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • DL_Chemist. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Reddit. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved February 15, 2026, from [Link]

  • U.S. Patent No. 3,882,171. (1975).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved February 15, 2026, from [Link]

  • PMC. (2025, August 28). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved February 15, 2026, from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved February 15, 2026, from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved February 15, 2026, from [Link]

  • Vedantu. (2023, September 7). Account for the following: Reduction of nitrobenzene using Fe and HCl is preferred over Sn and HCl. Retrieved February 15, 2026, from [Link]

  • German Patent No. DE1957590B2. (n.d.).
  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved February 15, 2026, from [Link]

Sources

Method

Scalable synthesis routes for 2-Nitro-5-(propan-2-yloxy)benzoic acid

Application Note: Scalable Synthesis Routes for 2-Nitro-5-(propan-2-yloxy)benzoic Acid Executive Summary 2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-isopropoxy-2-nitrobenzoic acid) is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for 2-Nitro-5-(propan-2-yloxy)benzoic Acid

Executive Summary

2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-isopropoxy-2-nitrobenzoic acid) is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structural core—a benzoic acid moiety with a nitro group ortho to the carboxyl and an isopropoxy ether meta to the nitro—presents specific regiochemical challenges.

This Application Note details two scalable synthesis routes:

  • Route A (Direct SNAr): Nucleophilic aromatic substitution on 5-chloro-2-nitrobenzoic acid. This is the preferred industrial route due to higher atom economy and fewer steps.

  • Route B (Williamson Ether Synthesis): Alkylation of 5-hydroxy-2-nitrobenzoic acid. This serves as a robust alternative when the hydroxy-precursor is readily available or when avoiding high-temperature basic conditions required for SNAr.

Strategic Analysis of Synthesis Routes

The synthesis hinges on the electronic properties of the benzene ring. The nitro group at position 2 is strongly electron-withdrawing, activating the para position (position 5) toward nucleophilic attack.

  • Why Route A works: The chlorine at position 5 is activated by the para-nitro group, facilitating displacement by an alkoxide nucleophile (SNAr).

  • Why Route B is secondary: While chemically sound, it requires the 5-hydroxy precursor, which is often synthesized from the 5-chloro derivative via hydrolysis, effectively adding a step compared to Route A.

Synthesis Logic Flowchart

SynthesisRoutes Start Starting Material: 5-Chloro-2-nitrobenzoic acid RouteA_Step1 Route A: S_NAr Reaction (Isopropanol, KOH, Heat) Start->RouteA_Step1 Direct Displacement Hydrolysis Hydrolysis (aq. NaOH, Reflux) Start->Hydrolysis Alternative Path Intermediate_A Meisenheimer Complex (Transient) RouteA_Step1->Intermediate_A Product Target Product: 2-Nitro-5-(propan-2-yloxy)benzoic acid Intermediate_A->Product Elimination of Cl- Hydroxy_Int Intermediate: 5-Hydroxy-2-nitrobenzoic acid Hydrolysis->Hydroxy_Int RouteB_Step1 Route B: Williamson Ether (2-Bromopropane, K2CO3, DMF) Hydroxy_Int->RouteB_Step1 RouteB_Step1->Product Alkylation

Figure 1: Comparative workflow of the two primary synthesis pathways. Route A offers a direct one-step conversion.

Detailed Protocols

Protocol A: Direct Nucleophilic Aromatic Substitution (SNAr)

Best for: Scale-up (>100g), cost-efficiency, and minimizing waste.

Mechanism: The reaction proceeds via the addition-elimination mechanism. The base (KOH) first deprotonates the carboxylic acid (forming the carboxylate) and generates the isopropoxide nucleophile from isopropanol. The isopropoxide attacks C-5, forming a Meisenheimer complex, followed by the expulsion of chloride.

Reagents:

  • 5-Chloro-2-nitrobenzoic acid (1.0 eq)[1]

  • Isopropanol (IPA) (Solvent & Reagent, 10-15 volumes)

  • Potassium Hydroxide (KOH) pellets (3.5 eq) – Critical: Excess base is required to neutralize the acid and generate the alkoxide.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).[2]
    
  • Dissolution: Charge IPA and 5-Chloro-2-nitrobenzoic acid. Stir at room temperature (RT). The solid may not fully dissolve initially.

  • Base Addition: Add KOH pellets slowly in portions.

    • Caution: Exothermic reaction. Maintain temperature <40°C during addition.

    • Observation: The mixture will turn deep orange/red (characteristic of nitro-arene anions).

  • Reaction: Heat the mixture to reflux (approx. 82°C). Maintain reflux for 6–8 hours.

    • Monitoring: Check by HPLC or TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the starting chloride.

  • Workup:

    • Cool reaction mass to RT.

    • Distill off approximately 70% of the IPA under reduced pressure (recover for recycling).

    • Dilute the residue with water (5 volumes).

    • Optional: Wash the aqueous layer with Ethyl Acetate (to remove non-acidic impurities).

  • Isolation: Acidify the aqueous layer slowly with 6N HCl to pH 1–2 while stirring vigorously. The product will precipitate as a pale yellow solid.

    • Tip: Keep temperature <10°C during acidification to ensure fine particle size.

  • Purification: Filter the solid. Wash with cold water (3x) to remove inorganic salts (KCl). Recrystallize from Ethanol/Water (1:1) if purity is <98%.

Protocol B: Williamson Ether Synthesis

Best for: Laboratory scale (<10g) or when 5-hydroxy-2-nitrobenzoic acid is the available stock.

Reagents:

  • 5-Hydroxy-2-nitrobenzoic acid (1.0 eq)[3]

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • DMF (Dimethylformamide) (5 volumes) or Acetone (10 volumes)

Step-by-Step Procedure:

  • Setup: Dissolve 5-Hydroxy-2-nitrobenzoic acid in DMF (or Acetone).

  • Base Activation: Add

    
    . Stir at RT for 30 mins. This forms the phenoxide and carboxylate dianion.
    
  • Alkylation: Add 2-Bromopropane dropwise.

    • Note: If using Acetone, reflux is required (56°C). If using DMF, heat to 60–70°C.

    • Chemistry Insight: Secondary halides like 2-bromopropane are prone to E2 elimination (forming propene). Do not exceed 80°C.

  • Completion: Monitor by TLC. Reaction time is typically 12–18 hours.

  • Workup:

    • Pour the mixture into crushed ice/water.

    • Acidify with dilute HCl to pH 2.

    • Extract with Ethyl Acetate.[2] Dry organic layer over

      
       and concentrate.[2]
      
  • Purification: The crude product may contain unreacted phenol. Recrystallize from Toluene or Ethanol/Water.

Comparative Data & Specifications

MetricRoute A (SNAr)Route B (Williamson)
Yield (Typical) 85 – 92%70 – 80%
Atom Economy High (Direct displacement)Moderate (Loss of HBr)
Cost Low (Cheap starting material)Medium (Precursor cost higher)
Scalability Excellent (One pot, easy workup)Good (Solvent handling required)
Safety Profile Moderate (Caustic base, reflux)Moderate (Alkyl halide, DMF toxicity)
Impurity Profile Unreacted chloride, Hydrolysis product (Phenol)Elimination product (Propene), O-alkylation vs. Esterification

Analytical Validation

To ensure the protocol is self-validating, the isolated product must meet these criteria:

  • Appearance: Pale yellow to off-white powder.

  • Melting Point: 120–123°C [1].[4]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.8 (br s, 1H, COOH)
      
    • 
       8.05 (d, J=9.0 Hz, 1H, H-3 adjacent to Nitro)
      
    • 
       7.2–7.4 (m, 2H, H-4 and H-6)
      
    • 
       4.75 (sept, 1H, CH of isopropyl)
      
    • 
       1.30 (d, 6H, CH3 of isopropyl)
      
  • IR Spectrum:

    • 1700 cm⁻¹ (C=O stretch, acid)[5]

    • 1530 & 1350 cm⁻¹ (NO2 asymmetric/symmetric stretch)

References

  • Google Patents.Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids and salts thereof. Patent US4463191.
  • PrepChem. Synthesis of 2-nitrobenzoic acid derivatives. Available at: [Link]

  • PubChem. 5-Chloro-2-nitrobenzoic acid Compound Summary. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid

Technical Support Center: Optimization of 2-Nitro-5-(propan-2-yloxy)benzoic Acid Synthesis Topic: Improving yield and purity in the O-alkylation of 5-hydroxy-2-nitrobenzoic acid. Audience: Medicinal Chemists, Process Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Nitro-5-(propan-2-yloxy)benzoic Acid Synthesis

Topic: Improving yield and purity in the O-alkylation of 5-hydroxy-2-nitrobenzoic acid. Audience: Medicinal Chemists, Process Development Scientists.

Introduction: The Synthetic Challenge

The synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid (also known as 5-isopropoxy-2-nitrobenzoic acid) presents a classic competing-reaction scenario. The target molecule requires the selective O-alkylation of a phenol in the presence of a carboxylic acid and a strong electron-withdrawing nitro group.

Primary Failure Modes:

  • E2 Elimination: The secondary alkyl halide (2-halopropane) is prone to elimination under basic conditions, generating propene gas and consuming the reagent.

  • Esterification: The carboxylic acid moiety competes for the alkylating agent, forming the ester-ether byproduct.

  • Nitro-Reduction/Coupling: In the presence of strong bases and alcohols at high temperatures, the nitro group can undergo reduction to form azoxybenzene derivatives (red/orange impurities).

Module 1: The Reaction System (Troubleshooting Guide)

Q: My conversion is stalled at ~60% despite prolonged heating. Adding more base doesn't help. Why?

A: You are likely experiencing Reagent Depletion via E2 Elimination . Secondary alkyl halides (like 2-bromopropane or 2-iodopropane) are highly susceptible to E2 elimination in the presence of carbonate bases at elevated temperatures (


C). The "bubbling" often observed is propene gas escaping, not boiling solvent.
  • Corrective Action:

    • Switch Reagent: Use 2-iodopropane instead of 2-bromopropane. The iodide is a better leaving group, allowing the

      
       reaction to proceed at lower temperatures (
      
      
      
      C), favoring substitution over elimination.
    • Portion-wise Addition: Do not add all alkyl halide at the start. Add 1.5 equivalents initially, then monitor by HPLC/TLC. Add another 0.5–1.0 equivalent after 4 hours if starting material persists.

    • Solvent Choice: Ensure you are using a polar aprotic solvent (DMF or DMSO) to accelerate the

      
       rate. Acetone is often too low-boiling for efficient reaction with secondary bromides.
      
Q: I see two product spots on TLC. One is the target, but the other is less polar. What is it?

A: This is the Isopropyl Ester Byproduct (Isopropyl 2-nitro-5-isopropoxybenzoate). Under basic conditions (e.g.,


), the carboxylate anion is nucleophilic. While the phenoxide is more nucleophilic, the carboxylate will eventually react with the alkyl halide, especially if excess reagent is used to drive the phenol conversion.
  • Strategic Fix (The "Over-Alkylation" Strategy):

    • Instead of trying to prevent esterification, encourage it . Use 2.5–3.0 equivalents of base and alkyl halide to drive both functional groups to the isopropyl form.

    • Follow with Hydrolysis: Isolate the crude ester-ether and perform a rapid saponification (LiOH/THF/Water or NaOH/MeOH). The aliphatic ester hydrolyzes much faster than the aromatic ether, returning your target acid in high purity.

Q: My product has a persistent orange/red color that won't recrystallize out. What is this?

A: This indicates Azoxy Coupling . Nitro-aromatics are sensitive to reduction in basic alcoholic media (e.g., NaOH in Ethanol). Two molecules can couple to form an azoxy dimer.

  • Prevention: Avoid using strong hydroxide bases (NaOH/KOH) in protic solvents (EtOH/MeOH) during the alkylation step. Stick to

    
     in DMF . If hydrolysis is required (as per the strategy above), keep the temperature below 
    
    
    
    C.

Module 2: Optimized Experimental Protocol

Method: Williamson Ether Synthesis via "Dianion" Strategy.

Step 1: Alkylation

  • Setup: Charge a flask with 5-hydroxy-2-nitrobenzoic acid (1.0 equiv) and anhydrous DMF (5 mL/g).

  • Deprotonation: Add

    
      (2.5 equiv). Stir at RT for 30 min.[1] The solution will turn deep yellow/orange (phenoxide formation).
    
  • Addition: Add 2-iodopropane (2.0 equiv). Note: If using 2-bromopropane, add KI (0.1 equiv) as a Finkelstein catalyst.

  • Reaction: Heat to 55°C . Stir for 12–18 hours.

    • Checkpoint: Monitor TLC.[1][2] If starting material remains, add 0.5 equiv 2-iodopropane.

  • Workup: Pour into ice water. If the "Over-Alkylation" strategy was used, the product (ester) will precipitate or oil out. Extract with Ethyl Acetate.[3]

Step 2: Selective Hydrolysis (If Ester is present)

  • Dissolve the crude material in THF:Water (3:1) .

  • Add LiOH (2.0 equiv). Stir at RT for 4 hours.

    • Why LiOH? It is milder than NaOH and minimizes nitro-group side reactions.

  • Isolation: Acidify carefully with 1M HCl to pH 3–4. The target acid will precipitate.[2] Filter and wash with cold water.[2]

Module 3: Visualizing the Workflow

The following diagram maps the decision logic for optimizing the yield based on observed impurities.

SynthesisOptimization Start Start: 5-Hydroxy-2-nitrobenzoic acid Reagent Add 2-Halopropane + Base Start->Reagent Check Analyze Crude (TLC/HPLC) Reagent->Check LowConv Low Conversion (<60%) Reagent Consumed Check->LowConv SM Remains Ester Non-Polar Impurity (Ester Formation) Check->Ester New Non-Polar Spot RedImp Red/Orange Impurity (Azoxy Coupling) Check->RedImp Colored Impurities Success High Yield (>85%) Target Acid Check->Success Clean Product Sol_Elim Cause: E2 Elimination Fix: Use 2-Iodopropane @ 50°C Add reagent in portions LowConv->Sol_Elim Sol_Hyd Cause: Over-alkylation Fix: Saponify (LiOH/THF) Recover Acid Ester->Sol_Hyd Sol_Azoxy Cause: Nitro Reduction Fix: Avoid NaOH/EtOH Use K2CO3/DMF RedImp->Sol_Azoxy Sol_Elim->Reagent Retry Sol_Hyd->Success Post-Hydrolysis

Caption: Decision tree for troubleshooting the alkylation of 5-hydroxy-2-nitrobenzoic acid, linking common failure modes to specific chemical solutions.

Module 4: Quantitative Data & Benchmarks

ParameterStandard Conditions (Avoid)Optimized Conditions (Recommended)Impact on Yield
Alkylating Agent 2-Bromopropane2-Iodopropane +15-20% (Reduces E2 elimination)
Base NaOH / KOH

Prevents Azoxy side-reactions
Solvent Ethanol / AcetoneDMF (Anhydrous)Increases

rate significantly
Temperature Reflux (>80°C)50-55°C Improves selectivity
Stoichiometry 1.1 equiv Halide2.0 - 2.5 equiv Halide Ensures complete phenol conversion

References

  • Nué-Martínez, J. J., et al. (2021).[4] "High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid: influence of temperature and base." Arkivoc, 2021(viii), 265-276.[4]

    • Relevance: Establishes the risk of azoxy coupling in nitro-alkoxybenzoic acid synthesis and valid
  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Planning and Side Reactions."

    • Relevance: Mechanistic grounding for the competition between

      
       (ether) and E2 (elimination) pathways with secondary halides.[5]
      
  • BenchChem. (2025).[1][2] "Preventing elimination side reactions in Williamson synthesis."

    • Relevance: Provides industrial troubleshooting protocols for optimizing alkyl

Sources

Optimization

Technical Support Center: Solving Solubility Issues with 2-Nitro-5-(propan-2-yloxy)benzoic acid

Welcome to the technical support guide for 2-Nitro-5-(propan-2-yloxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Nitro-5-(propan-2-yloxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges of dissolving this compound in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses the fundamental properties of 2-Nitro-5-(propan-2-yloxy)benzoic acid that govern its solubility.

Q1: Why is 2-Nitro-5-(propan-2-yloxy)benzoic acid poorly soluble in neutral water?

A: The low aqueous solubility of this compound stems from its molecular structure, which creates a significant hydrophobic character. Let's break it down:

  • Aromatic Benzene Ring: The core benzene structure is non-polar and inherently water-insoluble ("hydrophobic").

  • Propan-2-yloxy Group: The isopropoxy group (-OCH(CH₃)₂) is a bulky, non-polar alkyl ether group that further increases the molecule's hydrophobicity. As the size of the non-polar hydrocarbon portion of a molecule increases, its water solubility rapidly decreases.[1][2]

  • Carboxylic Acid Group: While the carboxylic acid group (-COOH) can form hydrogen bonds with water, its contribution to solubility is limited when it is in its neutral, protonated form at acidic or neutral pH. The large non-polar scaffold of the molecule counteracts the polarity of this single group.[2]

This combination of features means the molecule struggles to integrate into the highly structured hydrogen-bonding network of water, leading to poor solubility.

Q2: What is pKa, and why is it the most critical parameter for this compound's solubility?

A: The pKa is the logarithmic acid dissociation constant. It represents the pH at which the carboxylic acid group is 50% in its protonated (R-COOH) form and 50% in its deprotonated, anionic (R-COO⁻) form.

This is critical because the two forms have drastically different solubilities:

  • Protonated Form (at pH < pKa): The R-COOH form is neutral and significantly less polar, making it poorly soluble in water.

  • Deprotonated Form (at pH > pKa): The R-COO⁻ form, known as the carboxylate, is an ion. This charged state makes it dramatically more polar and thus much more soluble in water.[3]

The pKa for most aromatic carboxylic acids is in the range of 4 to 5.[1] However, the presence of an electron-withdrawing nitro group, like in 2-nitrobenzoic acid (pKa 2.16), significantly increases the acidity (lowers the pKa).[4] Therefore, to effectively dissolve 2-Nitro-5-(propan-2-yloxy)benzoic acid, you must raise the pH of the solution well above its pKa to ensure complete conversion to the highly soluble carboxylate form.

Q3: According to the Biopharmaceutics Classification System (BCS), where would this compound likely be classified?

A: Given its low aqueous solubility, 2-Nitro-5-(propan-2-yloxy)benzoic acid would most likely be classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[5] Many new chemical entities developed through modern drug discovery are lipophilic and fall into these categories, presenting significant formulation challenges.[6] Overcoming the solubility barrier is the first and most critical step to improving bioavailability for oral administration.[7][8]

Troubleshooting Guide: Strategies and Protocols

This guide provides a logical, step-by-step approach to dissolving 2-Nitro-5-(propan-2-yloxy)benzoic acid.

Logical Workflow for Solubility Enhancement

The following diagram illustrates the decision-making process for achieving a stable, aqueous solution of your compound.

G start Start: Compound is insoluble in neutral water ph_adjust Primary Strategy: pH Adjustment start->ph_adjust ph_check Is pH modification compatible with your experimental system? ph_adjust->ph_check cosolvent Secondary Strategy: Co-solvent Addition ph_check->cosolvent  No success Success: Verify concentration analytically (e.g., HPLC) ph_check->success  Yes cosolvent->success fail Advanced Strategies: Consider Cyclodextrins, Solid Dispersions, etc. success->fail If higher concentration or long-term stability needed

Caption: A decision workflow for solubilizing the target compound.

Strategy 1: pH Adjustment (Primary Method)

This is the most effective and straightforward method for carboxylic acids.

Q: My compound isn't dissolving in my neutral buffer. What should I do first?

A: The first and most recommended step is to increase the pH of your solvent. By raising the pH above the compound's pKa, you deprotonate the carboxylic acid, converting it into a much more soluble salt.[8][9]

Q: How does pH adjustment lead to solubilization?

A: The mechanism is a simple acid-base reaction. As a base (like NaOH) is added, it removes the proton from the -COOH group, creating a negatively charged carboxylate (-COO⁻) and a water molecule. This ionic form is readily solvated by polar water molecules.

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) A R-COOH (Protonated, Insoluble) B R-COO⁻ (Deprotonated, Soluble) A->B + OH⁻ (Base) B->A + H⁺ (Acid)

Caption: The effect of pH on the ionization state and solubility.

Protocol 1: Solubilization via pH Adjustment
  • Prepare a Stock Solution of Base: Prepare a 0.1 M to 1 M stock solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Weigh the Compound: Accurately weigh the desired amount of 2-Nitro-5-(propan-2-yloxy)benzoic acid and place it in a suitable container.

  • Add Solvent: Add a portion (e.g., 80%) of the final desired volume of water or aqueous buffer. Begin stirring. You will observe a suspension.

  • Titrate with Base: Add the base solution dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.

  • Observe Dissolution: As the pH rises, the solid will begin to dissolve. As a general rule, aim for a final pH that is at least 2 units higher than the compound's pKa to ensure >99% of the compound is in the soluble ionic form.[10]

  • Final Volume Adjustment: Once the solid is fully dissolved and the pH is stable, add the remaining solvent to reach the final target volume and concentration.

  • Verification (Crucial): Always filter the final solution through a 0.22 µm or 0.45 µm filter to remove any undissolved micro-particulates before use.

Strategy 2: Co-solvents (Secondary Method)

Use this method when pH modification is incompatible with your experimental system (e.g., cell culture media with a strict pH range or assays sensitive to high pH).

Q: Why would I use a co-solvent, and how does it work?

A: A co-solvent is a water-miscible organic solvent that, when added to water, disrupts water's hydrogen bond network.[] This reduces the overall polarity of the solvent system, making it a more favorable environment for a non-polar solute to dissolve.[12][13] Essentially, you are making the solvent more "like" the solute.

Q: Which co-solvent is best for my experiment?

A: The choice depends on the required concentration and the tolerance of your downstream application to the co-solvent. A screening process is often necessary.

Co-solventTypical Starting Conc.Properties & Considerations
DMSO 1-10%Excellent solubilizing power. Can have physiological effects at low concentrations.[14]
Ethanol 5-20%Biocompatible and widely used. Less potent than DMSO.[]
Propylene Glycol 10-30%Common in pharmaceutical formulations; low toxicity.[12]
PEG 400 10-40%Polyethylene glycol 400 is a non-toxic polymer used in many drug formulations.[]
Protocol 2: Co-solvent Screening for Solubility
  • Prepare Stock Solutions: Prepare 100% stock solutions of several co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Aliquot Compound: Weigh an equal, excess amount of 2-Nitro-5-(propan-2-yloxy)benzoic acid into several vials.

  • Prepare Co-solvent Blends: In each vial, prepare a different co-solvent/water mixture. For example:

    • Vial 1: 10% DMSO in water

    • Vial 2: 20% Ethanol in water

    • Vial 3: 20% PEG 400 in water

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[15]

  • Separate and Analyze: After equilibration, check for undissolved solid. Centrifuge the samples to pellet any excess solid. Carefully collect the supernatant and filter it.

  • Quantify: Determine the concentration of the dissolved compound in the filtered supernatant using an appropriate analytical method (see below). This will give you the saturation solubility in each co-solvent blend.

Analytical Verification: Confirming Dissolution

Visual clarity is not sufficient proof of dissolution. You must analytically confirm the concentration of your final solution.

Q: My solution looks clear. How do I know the actual concentration?

A: A solution can appear clear but be a supersaturated, unstable colloid or contain undissolved micro-particles. Accurate quantification is essential for reproducible experiments.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurately determining the concentration of a soluble compound in a solution.[16] It separates the compound of interest from any excipients or impurities before quantification.

  • UV-Vis Spectrophotometry: If the compound has a unique absorbance maximum (nitroaromatic compounds typically do), you can use a standard curve to determine the concentration.[15] This method is faster but less specific than HPLC.

  • Gravimetric Analysis: This involves evaporating a known volume of the filtered solution and weighing the remaining solid residue. It is a simple but less precise method.[15]

Protocol 3: General Workflow for Verifying Concentration by HPLC
  • Prepare a Calibration Curve: Create a series of known concentrations of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) where it is freely soluble.

  • Run Standards: Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

  • Prepare Sample: Take your final, filtered aqueous solution. You may need to dilute it with the mobile phase to fit within the range of your calibration curve.

  • Inject Sample: Inject the prepared sample into the HPLC.

  • Calculate Concentration: Using the peak area from your sample and the equation from your calibration curve, calculate the exact concentration of the dissolved compound.

By following this structured approach—understanding the molecule's chemistry, applying a logical troubleshooting workflow, and analytically verifying your results—you can confidently and reproducibly prepare aqueous solutions of 2-Nitro-5-(propan-2-yloxy)benzoic acid for your research and development needs.

References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - 2-Nitro-5-thiocyanatobenzoic acid.
  • ResearchGate. (2015, July 10). How can I measure concentration of low-solubility organic compounds in water?
  • PubMed. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • BenchChem. (2025). solvent selection for effective recrystallization of nitroaromatic compounds.
  • SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
  • BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
  • Wikipedia. (n.d.). 2-Nitrobenzoic acid.

Sources

Troubleshooting

Minimizing side reactions during 2-Nitro-5-(propan-2-yloxy)benzoic acid derivatization

Case ID: 2N5P-DERIV-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Ortho-Nitro" Challenge You are attempting to derivatize 2-Nitro-5-(propan-2-yloxy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2N5P-DERIV-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Nitro" Challenge

You are attempting to derivatize 2-Nitro-5-(propan-2-yloxy)benzoic acid . This molecule presents a classic "push-pull" electronic conflict that often leads to low yields or impure profiles if treated like a standard benzoic acid.

The Core Conflict:

  • Steric Deactivation (The Obstacle): The nitro group at the ortho position (C2) creates significant steric bulk, shielding the carboxylic acid from nucleophilic attack. Standard carbodiimide couplings (EDC/DCC) often fail to drive this reaction to completion.

  • Electronic Activation (The Trap): The nitro group is a strong electron-withdrawing group (EWG). While it deactivates the carboxylate, it activates the aromatic ring at the para position (C5) toward Nucleophilic Aromatic Substitution (SNAr).

  • The Leaving Group: The isopropoxy group at C5 is essentially a "sitting duck." Under basic conditions or high temperatures, your amine coupling partner may attack C5 instead of the carbonyl, displacing the isopropoxy group.

This guide provides the protocols to navigate this steric hindrance while suppressing the SNAr side reaction.

Part 1: Critical Control Points (Mechanism & Causality)
1. The SNAr Trap (Side Reaction A)
  • Observation: You isolate a product with the correct molecular weight but incorrect NMR (loss of isopropyl signals), or a product with a mass shift corresponding to the exchange of isopropoxy for your amine.

  • Mechanism: The 2-nitro group pulls electron density from the ring, making C5 electrophilic. If you use a primary amine at high temperatures or in high concentrations without pre-activating the acid, the amine attacks the ring.

  • Prevention: You must activate the carboxyl group fast and at low temperature so the amine reacts with the carbonyl (kinetic control) rather than the ring (thermodynamic control).

2. The Steric Wall (Side Reaction B)
  • Observation: Recovered starting material or formation of N-acylurea byproducts (if using EDC).

  • Mechanism: The ortho-nitro group twists the carboxylate out of plane and physically blocks the approach of the nucleophile.

  • Prevention: Use "High-Energy" activation methods (Acid Chlorides or HATU) rather than "Low-Energy" methods (Carbodiimides).

Part 2: Recommended Protocols
Method A: The Acid Chloride Route (Gold Standard for Sterics)

Best for: Primary amines, anilines, and non-acid-sensitive substrates.

Reagents:

  • Substrate: 2-Nitro-5-(propan-2-yloxy)benzoic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq) [Preferred over SOCl₂ for milder conditions]

  • Catalytic DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Added only during coupling step

Step-by-Step:

  • Activation: Dissolve substrate in anhydrous DCM under N₂. Cool to 0°C.

  • Add catalytic DMF followed by dropwise addition of Oxalyl Chloride.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours. Bubble evolution must cease.

  • Evaporation (Crucial): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

  • Coupling: Cool the amine solution (in DCM + DIPEA) to 0°C. Drip the acid chloride solution into the amine solution slowly.

    • Why? Keeping the amine in excess relative to the incoming acid chloride minimizes the concentration of unreacted "activated ring" species, reducing SNAr risk.

Method B: The HATU/HOAt Route (Best for Parallel Synthesis)

Best for: Acid-sensitive substrates or high-throughput arrays.

Reagents:

  • HATU (1.1 eq)

  • HOAt (1.1 eq) [Optional but recommended for ortho-substituted acids]

  • DIPEA (3.0 eq)

  • Solvent: DMF or NMP (Dry)

Step-by-Step:

  • Dissolve the benzoic acid derivative and DIPEA in DMF.

  • Add HATU/HOAt and stir for 15-30 minutes at RT.

    • Note: Do not add the amine yet. Ensure the "Active Ester" (OAt ester) is fully formed.

  • Add the amine coupling partner.

  • Stir at RT.[1][2] Do not heat above 40°C.

    • Warning: Heating HATU reactions with this specific substrate drastically increases SNAr displacement of the isopropoxy group.

Part 3: Troubleshooting & FAQs
SymptomDiagnosisCorrective Action
Mass Spec shows [M-42] peak De-alkylation. Loss of the isopropyl group. Likely caused by strong Lewis acids (if using BBr₃) or extreme acidic hydrolysis.Switch from SOCl₂ to Oxalyl Chloride.[2] Ensure anhydrous conditions.
Mass Spec shows [M + Amine - Isopropanol] SNAr Displacement. The amine attacked the ring at C5, kicking out the isopropoxy group.LOWER TEMPERATURE. Do not heat. Add the acid chloride to the amine (inverse addition).
Low Yield / Recovered Acid Steric Failure. The activation agent (e.g., EDC/HOBt) could not overcome the ortho-nitro bulk.Switch to Method A (Acid Chloride). Carbodiimides are too weak for this substrate.
Dark Red/Brown Reaction Mixture Meisenheimer Complex. Precursor to decomposition or SNAr.Check base equivalents. Large excess of strong base can deprotonate the ring or trigger polymerization.
Part 4: Visualizing the Pathways
Figure 1: Reaction Decision Tree & SNAr Mechanism

G cluster_mech Mechanism of Failure (S_NAr) Start 2-Nitro-5-(propan-2-yloxy) benzoic acid Act_Cl Acid Chloride (Oxalyl Cl / DMF) Start->Act_Cl Method A Act_HATU Active Ester (HATU / DIPEA) Start->Act_HATU Method B Inter_Cl Reactive Acyl Chloride (Highly Electrophilic Carbonyl) Act_Cl->Inter_Cl Inter_Est OAt Active Ester (Sterically Bulky) Act_HATU->Inter_Est Product Desired Amide (Kinetic Product) Inter_Cl->Product Low Temp (0°C) Fast Attack on C=O Side_SNAr S_NAr Byproduct (Isopropoxy Displaced) Inter_Cl->Side_SNAr High Temp (>40°C) Attack on Ring C5 Inter_Est->Product Std Conditions Inter_Est->Side_SNAr Excess Base/Heat Mech_Node Nitro group activates C5 position. Primary amines attack here if carbonyl is sterically blocked.

Caption: Workflow distinguishing between the kinetic path (Amide formation) and the thermodynamic trap (SNAr displacement).

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

    • Cited for: General principles of coupling sterically hindered benzoic acids using H
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Cited for: Foundational mechanism of SNAr reactions activated by ortho/para nitro groups.[3][4]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Cited for: Comparison of HATU vs. Carbodiimide efficiency in hindered systems.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Cited for: Textbook authority on the "Ortho-Effect" and steric inhibition of resonance in nitrobenzoic acids.

Sources

Optimization

Technical Support Center: Purification of 2-Nitro-5-(propan-2-yloxy)benzoic Acid by Column Chromatography

This technical support center is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Nitro-5-(propan-2-yloxy)benzoic acid. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Nitro-5-(propan-2-yloxy)benzoic acid. As a Senior Application Scientist, this guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Nitro-5-(propan-2-yloxy)benzoic acid by column chromatography?

A1: The main challenges stem from the compound's chemical properties. As a nitrobenzoic acid derivative, it is a polar, acidic compound. Key challenges include:

  • Peak Tailing: The acidic proton of the carboxylic acid can interact strongly with the silica gel stationary phase, leading to broad, tailing peaks and poor separation.[1][2]

  • Co-elution of Impurities: Structurally similar impurities, such as regioisomers formed during synthesis, can be difficult to separate.[3][4][5]

  • Compound Stability: While generally stable, prolonged exposure to silica gel can sometimes lead to degradation of sensitive compounds.[6]

  • Solubility Issues: The compound's solubility in the mobile phase is critical for achieving good peak shape and resolution.[1]

Q2: What is the recommended stationary phase for the purification of this compound?

A2: For normal-phase column chromatography, silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[7][8][9] Its polar surface interacts well with the polar functional groups of the target molecule. For more challenging separations, especially when dealing with very similar isomers, reversed-phase (e.g., C18 bonded silica) or phenyl-hexyl stationary phases can be effective in HPLC applications due to different separation mechanisms like π-π interactions.[3][4][10][11][12]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis.[7] A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

  • Initial Screening: Begin with a solvent system such as Hexane/Ethyl Acetate.

  • Polarity Adjustment: The polarity is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.

  • Acidification: To mitigate peak tailing caused by the carboxylic acid, it is highly recommended to add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[11][13] This suppresses the ionization of both the analyte's carboxylic acid and the surface silanol groups of the silica gel, leading to sharper peaks and better resolution.[2]

Q4: How can I effectively monitor the separation during column chromatography?

A4: The separation should be monitored by collecting fractions and analyzing them using TLC. Spot the collected fractions on a TLC plate alongside a reference spot of the crude mixture. A UV lamp (254 nm) is typically used for visualization, as the aromatic nitro compound is UV-active. Fractions containing the pure compound should be combined.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the column chromatography of 2-Nitro-5-(propan-2-yloxy)benzoic acid.

Problem 1: The compound is not moving off the column (streaking at the baseline on TLC).
  • Probable Cause: The mobile phase is not polar enough to elute the compound from the highly polar silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

    • If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol. Always perform TLC analysis first to determine the optimal ratio.

    • Ensure that the mobile phase is acidified with acetic or formic acid, as strong binding to the silica can also cause poor mobility.

Problem 2: The compound elutes too quickly (Rf is too high), resulting in poor separation from non-polar impurities.
  • Probable Cause: The mobile phase is too polar.

  • Solution:

    • Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.

    • The goal is to bring the Rf of the target compound into the optimal range of 0.2-0.4 on TLC to allow for effective separation on the column.

Problem 3: The collected fractions show significant peak tailing on TLC and analysis.
  • Probable Cause: This is a classic issue with acidic compounds on silica gel due to strong interactions between the carboxylic acid and silanol groups on the stationary phase.[1][2]

  • Solution:

    • Acidify the Mobile Phase: This is the most effective solution. Add 0.1-1% acetic acid to your eluent. The acid protonates the silica surface and keeps the benzoic acid derivative in its less polar, protonated form, reducing strong ionic interactions.[2][11]

    • Use a Less Acidic Stationary Phase: If tailing persists, consider using a deactivated silica gel or alumina.

    • Column Overloading: Injecting too much sample can also lead to peak tailing. Reduce the amount of crude material loaded onto the column.[2]

Parameter Recommended Action to Reduce Tailing Scientific Rationale
Mobile Phase Add 0.1-1% acetic or formic acid.Suppresses ionization of the analyte and silanol groups, reducing strong polar interactions.[2]
Sample Load Decrease the amount of sample loaded onto the column.Prevents saturation of the stationary phase, allowing for more efficient partitioning.
Stationary Phase Consider using deactivated silica or alumina.Reduces the number of acidic sites available for strong interaction with the analyte.
Problem 4: Fractions are contaminated with a closely eluting impurity.
  • Probable Cause: The chosen solvent system does not provide adequate resolution between the target compound and the impurity. This is common with isomeric impurities.[12]

  • Solution:

    • Optimize the Mobile Phase: Experiment with different solvent systems on TLC. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

    • Use a Gradient Elution: Instead of an isocratic (constant composition) mobile phase, a gradient elution can be employed. Start with a lower polarity mobile phase to elute less polar impurities, and then gradually increase the polarity to elute the target compound.[14][15]

    • Consider a Different Stationary Phase: For very difficult separations, switching to a stationary phase with a different selectivity, such as a phenyl-hexyl phase for HPLC, might be necessary to exploit different intermolecular interactions like π-π stacking.[3]

Experimental Workflow & Logic

Workflow for Method Development and Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Post-Processing TLC 1. TLC Analysis (Hexane/EtOAc +/- Acetic Acid) Solvent 2. Select Mobile Phase (Target Rf ~0.3) TLC->Solvent Column 3. Pack Column (Slurry method) Solvent->Column Sample 4. Prepare & Load Sample (Minimal solvent) Column->Sample Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Sample->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Feedback Loop Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Product (NMR, MS, etc.) Evaporate->Characterize

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic Diagram

G cluster_problems Problem Identification cluster_causes Probable Causes cluster_solutions Solutions start Problem Observed p1 Poor Separation start->p1 p2 Peak Tailing start->p2 p3 No Elution start->p3 c1 Incorrect Polarity p1->c1 c3 Wrong Solvent Choice p1->c3 c2 Acidic Interaction p2->c2 c4 Column Overload p2->c4 p3->c1 s1 Adjust Solvent Ratio c1->s1 s5 Run Gradient Elution c1->s5 s2 Add Acetic Acid c2->s2 s3 Change Solvent System c3->s3 c3->s5 s4 Reduce Sample Load c4->s4

Caption: Troubleshooting logic for common chromatography issues.

References

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository.

  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? - Quora.

  • Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.

  • Synthesis and Purification of Nitrophenols | UKEssays.com.

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.

  • Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.

  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column - SIELC Technologies.

  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide - Sigma-Aldrich.

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.

  • A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers - Benchchem.

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent - DOI.

  • HPLC Troubleshooting.

  • HPLC Troubleshooting Guide - ACE HPLC Columns.

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.

  • 2-Nitrobenzoic acid 552-16-9 wiki - Guidechem.

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.

  • 2-Nitro-5-(propan-2-yloxy)benzoic acid - BLDpharm.

  • Supporting Information - CDC Stacks.

  • How can I purify two different-substituted aromatic compounds? - ResearchGate.

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

  • Benzoic acid solubility in pure water and aqueous 2-propanol fractions vs. temperature.

  • Benzoic acid, 2-nitro- - the NIST WebBook.

  • Separation of Benzoic acid, 2-hydroxy-5-nitro- on Newcrom R1 HPLC column.

  • Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid - Benchchem.

  • How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ - Guidechem.

  • Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap.

Sources

Troubleshooting

Technical Support Center: Stability of 2-Nitro-5-(propan-2-yloxy)benzoic acid

Welcome to the Technical Support Center for 2-Nitro-5-(propan-2-yloxy)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Nitro-5-(propan-2-yloxy)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we address potential stability issues, particularly under basic conditions, that you may encounter during your experiments. Our goal is to provide you with the scientific rationale behind these phenomena and to offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Nitro-5-(propan-2-yloxy)benzoic acid under basic conditions?

While specific degradation kinetics for this molecule are not extensively published, an analysis of its structure—containing a carboxylic acid, a nitro group, and an ether linkage on an aromatic ring—allows us to anticipate potential stability issues in a basic environment.

  • Deprotonation: The most immediate reaction in a basic solution is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. This is a simple acid-base reaction and does not typically constitute degradation. In fact, the salt form is often more soluble in aqueous media.[1][2]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The primary concern is the potential for degradation via Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (-NO₂) and the carboxylate group (-COO⁻).[3][4][5] This makes the ring susceptible to attack by nucleophiles, including hydroxide ions (OH⁻) present in basic aqueous solutions. The attack is most likely at the positions ortho and para to the nitro group.[5][6]

Q2: I'm observing a color change in my basic solution of 2-Nitro-5-(propan-2-yloxy)benzoic acid over time. What could be the cause?

A color change, often to yellow or reddish-brown, in solutions of nitroaromatic compounds under basic conditions can be an indicator of the formation of a Meisenheimer complex.[6] This occurs when a nucleophile (like OH⁻) attacks the electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate.[3][5] While this complex can be a transient species, its formation is a key step in the SNAr pathway that can lead to permanent degradation.

Q3: Could the isopropoxy ether linkage be cleaved by a base?

Ether linkages are generally stable under basic conditions. Cleavage of aryl ethers typically requires harsh acidic conditions (e.g., HBr or HI). Therefore, base-catalyzed hydrolysis of the 5-(propan-2-yloxy) group is considered a low-probability degradation pathway under typical experimental basic conditions.

Q4: Are there any other potential degradation pathways I should be aware of?

While SNAr is the most probable degradation route in basic media, other factors can influence stability:

  • Photodegradation: Nitroaromatic compounds can be sensitive to light. Exposure to UV or even ambient light can sometimes lead to complex degradation pathways.[7] It is always good practice to protect solutions of this compound from light.

  • Oxidative Degradation: While less common under strictly basic conditions without other reagents, advanced oxidation processes can degrade nitrobenzoic acids.[8][9]

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Exposure to Basic Conditions

Scenario: You've subjected 2-Nitro-5-(propan-2-yloxy)benzoic acid to a basic solution (e.g., for a hydrolysis study or as part of a reaction workup) and your chromatographic analysis shows new, unexpected peaks, suggesting degradation.

Root Cause Analysis and Solutions

The appearance of new peaks strongly suggests that a chemical transformation has occurred. The most likely candidate is a product of Nucleophilic Aromatic Substitution (SNAr).

  • Hypothesized Reaction: The hydroxide ion (OH⁻) from the basic medium can act as a nucleophile, potentially displacing either the nitro group or, less likely, the isopropoxy group. Given the activating nature of the nitro group, its displacement by a hydroxyl group is a plausible degradation pathway, leading to the formation of 2-Hydroxy-5-(propan-2-yloxy)benzoic acid.

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} caption: "Hypothesized SNAr degradation pathway."

Troubleshooting Steps:
  • Confirm Identity of Degradant: If possible, use LC-MS to determine the mass of the impurity. The hypothesized hydroxylated product would have a molecular weight corresponding to the loss of the nitro group (-45.00 Da) and the addition of a hydroxyl group (+17.01 Da).

  • Minimize Exposure Time: If the basic condition is part of a workup, perform it as quickly as possible and at a reduced temperature (e.g., in an ice bath) to minimize the rate of the SNAr reaction.

  • Use a Weaker Base: If the chemistry allows, consider using a weaker or non-nucleophilic base. For simple deprotonation, bases like sodium bicarbonate or triethylamine may be sufficient and are less likely to act as nucleophiles compared to strong bases like NaOH or KOH.

  • Protective Atmosphere: To rule out oxidative degradation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low Yield or Incomplete Reaction in a Base-Mediated Synthesis

Scenario: You are using 2-Nitro-5-(propan-2-yloxy)benzoic acid as a starting material in a reaction that requires a basic catalyst or basic conditions, and you are observing low yields of your desired product.

Root Cause Analysis and Solutions
  • Competitive Degradation: The base in your reaction may be promoting the SNAr degradation of your starting material, creating a competitive and non-productive pathway that consumes the reactant.

  • Solubility Issues: While the salt form is often more soluble in water, the free acid may have limited solubility in certain solvent systems, leading to a slow or incomplete reaction.

Troubleshooting Steps:
  • Monitor Starting Material: Use TLC or HPLC to monitor the concentration of your starting material over time. A rapid decrease without a corresponding increase in the desired product suggests degradation.

  • Optimize Base and Solvent:

    • Screen Non-Nucleophilic Bases: Experiment with bulky, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges if your reaction simply requires deprotonation without a nucleophilic component.

    • Solvent Choice: Ensure your solvent system fully dissolves the deprotonated form of the starting material. A co-solvent might be necessary.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for an acceptable reaction rate to disfavor the degradation pathway, which may have a higher activation energy.

Experimental Protocol: Assessing Stability in Basic Media

This protocol provides a general framework for quantitatively assessing the stability of 2-Nitro-5-(propan-2-yloxy)benzoic acid in a basic solution using HPLC.

Objective: To determine the rate of degradation of the target compound at a specific pH and temperature.

Materials:

  • 2-Nitro-5-(propan-2-yloxy)benzoic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solution of desired pH (e.g., pH 10 carbonate buffer)

  • Class A volumetric flasks and pipettes

  • Calibrated HPLC system with a UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-Nitro-5-(propan-2-yloxy)benzoic acid in methanol or acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard at ~50 µg/mL in a 50:50 mixture of mobile phase A and B.

  • Sample Preparation:

    • In a volumetric flask, add a known amount of the stock solution.

    • Dilute to volume with the pre-heated (if applicable) basic buffer solution to achieve a final concentration of ~50 µg/mL. This is your t=0 sample.

    • Immediately inject the t=0 sample into the HPLC.

  • Incubation: Store the remaining sample solution in a temperature-controlled environment (e.g., a water bath) and protect it from light.

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, neutralize it with an equivalent amount of acid if necessary (to quench the reaction), and inject it into the HPLC.

  • Data Analysis:

    • Calculate the percentage of the initial compound remaining at each time point using the peak area from the HPLC chromatograms.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for HPLC-based stability testing."

Illustrative Stability Data (Hypothetical)

The following table illustrates what the results from a stability study might look like.

Time (hours)Temperature (°C)pH% Remaining (Area)Appearance of Degradation Peak (% Area)
04010100.0%0.0%
2401095.2%4.8%
6401086.1%13.9%
12401074.5%25.5%
24401055.8%44.2%

This guide provides a framework based on established chemical principles for troubleshooting stability issues with 2-Nitro-5-(propan-2-yloxy)benzoic acid. Given the lack of specific literature on this compound, it is crucial to perform controlled experiments to confirm its stability under your specific experimental conditions.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.
  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS).
  • University of Calgary. Reactions of Aromatic Compounds.
  • PrepChem.com. Synthesis of 2-nitrobenzoic acid.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Published August 9, 2021.
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Published October 20, 2020.
  • Google Patents. JPS5726652A - Reduction of nitrobenzoic acid.
  • Benchchem. Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.
  • ChemicalBook. 2-Hydroxy-5-nitrobenzoic acid(96-97-9).
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • AIP Publishing. Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. Published August 29, 2019.
  • Google Patents. KR860000581B1 - Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof.
  • ASCE Library. Degradation of P-Nitrobenzoic Acid and 4-Chlorobenzoic Acid by Catalytic Ozonation with Modified Birnessite-Type MnO2 as Catalyst. Published August 23, 2024.
  • ASM Journals. Bacterial degradation of m-nitrobenzoic acid. Published February 1995.
  • Benchchem. Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols.
  • Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

Sources

Optimization

Troubleshooting low conversion rates with 2-Nitro-5-(propan-2-yloxy)benzoic acid

Welcome to the technical support center for 2-Nitro-5-(propan-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nitro-5-(propan-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges, particularly those leading to low conversion rates. The insights provided herein are based on established principles of organic chemistry and field-proven experience with related molecular scaffolds.

Introduction: Chemical Profile and Reactivity

2-Nitro-5-(propan-2-yloxy)benzoic acid is a substituted aromatic carboxylic acid. Its reactivity is primarily governed by three functional components:

  • Carboxylic Acid (-COOH): This group is the primary site for reactions like amide bond formation and esterification. Its reactivity is influenced by the electronic effects of the other ring substituents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but is itself readily reduced to an amino group (-NH₂), a pivotal transformation in the synthesis of many pharmaceutical intermediates.

  • Isopropoxy Group (-OCH(CH₃)₂): An electron-donating group that can influence the regioselectivity of certain reactions.

The molecule's structure, particularly the ortho positioning of the nitro group relative to the carboxylic acid, introduces significant steric and electronic effects that must be carefully managed to achieve high conversion rates. The "ortho effect" can increase the acidity of the carboxylic acid by forcing it out of the plane of the benzene ring, which sterically hinders resonance between the carboxyl group and the ring.[1][2]

Section 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is a fundamental transformation, yet coupling 2-Nitro-5-(propan-2-yloxy)benzoic acid with an amine can be challenging. Below are common issues and their solutions.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction has stalled, and TLC/LCMS analysis shows a significant amount of unreacted starting material. What is the likely cause?

A1: Reaction stalling is often due to insufficient activation of the carboxylic acid or poor nucleophilicity of the amine.

  • Insufficient Carboxylic Acid Activation: The ortho nitro group, while electron-withdrawing, creates steric hindrance around the carboxylic acid, potentially impeding the approach of bulky activating agents.[1][3]

    • Solution: Switch to a more potent coupling reagent system. If using a standard carbodiimide like EDC, ensure the presence of an additive such as HOBt or HOAt.[4][5] These additives form an active ester intermediate that is less sterically demanding and more reactive towards the amine.[6]

  • Formation of N-acylurea Byproduct: A common side reaction with carbodiimides (like EDC) is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive and halts the desired reaction.[4][5]

    • Solution: This side reaction is often temperature-dependent. Running the reaction at lower temperatures (0 °C) is highly recommended.[4] The use of additives like HOBt also suppresses N-acylurea formation.[4]

  • Poor Amine Nucleophilicity: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can result in a sluggish reaction.

    • Solution: Increasing the reaction temperature after the initial activation step may be beneficial. Alternatively, using a stronger, non-nucleophilic base can help, though care must be taken as excess base can sometimes promote side reactions.[7]

Q2: My reaction is complete, but the yield is low after workup and purification. Where could my product be lost?

A2: Low isolated yields can stem from issues during the aqueous workup or purification.

  • Workup Losses: The product amide, depending on its structure, may have some water solubility. Furthermore, if the reaction mixture is not sufficiently basified during extraction, the unreacted carboxylic acid can contaminate the organic layer.

    • Solution: During the aqueous workup, use a saturated sodium bicarbonate solution to wash the organic layer. This will remove any unreacted acidic starting material. To minimize product loss to the aqueous layer, perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate or DCM).

  • Purification Challenges: The polarity of your starting material and product may be very similar, making chromatographic separation difficult.

    • Solution: Optimize your solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve separation. If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.

Core Troubleshooting Workflow: Amide Coupling

This workflow provides a logical progression for diagnosing and solving low conversion rates in amide coupling reactions.

Caption: Troubleshooting logic for amide coupling reactions.

Protocol: Optimized Amide Coupling

This protocol is designed to maximize the conversion of sterically hindered 2-Nitro-5-(propan-2-yloxy)benzoic acid.

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Nitro-5-(propan-2-yloxy)benzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution. Stir for 30-60 minutes at 0 °C to allow for the formation of the HOBt active ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Section 2: Troubleshooting Nitro Group Reduction

The reduction of the nitro group to an amine is a critical step for subsequent derivatization. Catalytic hydrogenation is a common and clean method, but it is not without its challenges.

Frequently Asked Questions (FAQs) - Nitro Reduction

Q1: My catalytic hydrogenation reaction is very slow or has stopped completely. What could be wrong?

A1: This is a classic sign of catalyst poisoning or deactivation.

  • Catalyst Poisoning: The catalyst's active sites can be blocked by various functional groups or impurities.[8] Common poisons include sulfur compounds, nitriles, and even some nitrogen-containing heterocycles.[8] The nitro compound itself or the resulting amine product can, in some cases, adsorb strongly to the catalyst surface and inhibit turnover.[8]

    • Solution: Ensure all glassware is scrupulously clean and solvents are of high purity. If sulfur contamination is suspected from upstream reagents, pretreating the starting material may be necessary. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst may be old or have been improperly handled (exposed to air for extended periods).

    • Solution: Use fresh, high-quality catalyst. When weighing and adding the catalyst, do so under a stream of inert gas to minimize exposure to oxygen.

  • Insufficient Hydrogen: The reaction may be starved of hydrogen.

    • Solution: Ensure the system is properly sealed and that the hydrogen balloon or supply is adequate. For larger scale reactions, bubbling hydrogen through the solution with vigorous stirring is more effective than a static balloon atmosphere.

Q2: My reaction produces a mixture of products, including what appears to be partially reduced intermediates. How can I improve selectivity?

A2: The formation of intermediates like nitroso or hydroxylamine species suggests incomplete reduction.[9]

  • Reaction Conditions: Insufficient reaction time or low hydrogen pressure can lead to incomplete conversion.

    • Solution: Increase the reaction time and/or the hydrogen pressure (if your equipment allows). Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen gas.

  • Alternative Reductants: For substrates that are sensitive to catalytic hydrogenation or contain other reducible functional groups (e.g., halogens, alkenes), metal-mediated reductions offer excellent alternatives.[10]

    • Solution: Consider using reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂).[10][11] These methods are highly reliable and often tolerate a wider range of functional groups.[11]

Data Summary: Common Reduction Conditions
MethodReagentsTypical ConditionsProsCons
Catalytic HydrogenationH₂ (1 atm), Pd/C (5-10 mol%)RT, MeOH or EtOHClean, high-yielding, byproduct is water.Sensitive to catalyst poisons; can reduce other functional groups.[10][12]
Metal in AcidFe, NH₄Cl or SnCl₂, HClReflux, EtOH/H₂OTolerant of many functional groups, inexpensive.Requires stoichiometric metal, workup can be cumbersome.[10][11]
Protocol: Robust Nitro Group Reduction with Fe/NH₄Cl

This protocol is a reliable alternative to catalytic hydrogenation, especially when catalyst poisoning is a concern.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-Nitro-5-(propan-2-yloxy)benzoic acid (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring: The reaction is often vigorous initially. Monitor its progress by TLC or LCMS until the starting material is consumed (typically 2-4 hours).[11]

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.[11] Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the organic solvent. Basify the remaining aqueous layer with a solution like sodium carbonate and extract the product with ethyl acetate.[11]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine, which can be purified further if necessary.

Visualizing the Reduction Pathway

Caption: Synthetic routes for nitro group reduction.

References

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [https://rua.ua.es/dspace/bitstream/10045/110901/1/ reacciones-y-ecuaciones-quimicas_30.pdf]([Link] reacciones-y-ecuaciones-quimicas_30.pdf)

  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Quora. (n.d.). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). How to use IR spectroscopy to check for Nitro group reduction?. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro-. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof.
  • ResearchGate. (n.d.). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. Retrieved from [Link]

  • PMC. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-nitro-. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with amide coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Reddit. (n.d.). What is the correct order of addition for EDCI and HOBt?. Retrieved from [Link]

  • YouTube. (2023). Tests for Organic nitro groups - Reduction to NHOH. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
  • Nature. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • Reddit. (n.d.). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Venturing beyond the amide coupling for amine–carboxylic acid.... Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Detection of 2-Nitro-5-(propan-2-yloxy)benzoic acid

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Nitro-5-(propan-2-yloxy)benzoic acid. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Nitro-5-(propan-2-yloxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding each decision in established chromatographic theory and authoritative standards. Our objective is to present a robust, self-validating analytical approach, comparing a conventional C18-based method with an alternative selectivity method to equip you with the expertise to develop and optimize separations for this and similar aromatic nitro compounds.

Analyte Characterization & Analytical Challenges

2-Nitro-5-(propan-2-yloxy)benzoic acid is a substituted aromatic carboxylic acid. Its structure presents a specific set of characteristics that dictate the HPLC method development strategy:

  • Acidic Moiety: The carboxylic acid group (-COOH) is ionizable. The retention of the molecule in reversed-phase chromatography is highly dependent on the mobile phase pH. To achieve consistent retention and good peak shape, the ionization of this group must be suppressed.[1][2][3]

  • Aromatic & Nitro Chromophores: The presence of a nitro-substituted benzene ring makes the molecule an excellent candidate for UV-Vis detection. The nitro group and aromatic system create strong chromophores, typically with absorbance maxima suitable for sensitive detection.[4][5]

  • Moderate Hydrophobicity: The combination of the benzene ring and the isopropoxy group imparts significant hydrophobic character, making reversed-phase HPLC the ideal separation mode.[6]

The primary analytical challenge lies in achieving a robust separation with excellent peak symmetry, ensuring the method is suitable for quantification in complex matrices, such as during process monitoring or stability testing.

The Method Development Workflow

A systematic approach is crucial for efficient and effective HPLC method development. The process begins with understanding the analyte's properties and progresses through screening and optimization stages to arrive at a final, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV Spectra) B Define Analytical Goals (e.g., Purity, Quantification) C Select Column Chemistry (e.g., C18, Phenyl-Hexyl) B->C Input D Screen Mobile Phases (ACN vs. MeOH, pH) C->D E Run Scouting Gradient D->E F Optimize Mobile Phase (Isocratic vs. Gradient, %B) E->F Refine G Fine-tune Parameters (Flow Rate, Temperature) F->G H Assess Performance (Peak Shape, Resolution) G->H Evaluate H->D Re-screen if needed I Method Validation (as needed) H->I Proceed if suitable

Caption: A logical workflow for systematic HPLC method development.

Comparative Methodologies

To illustrate the principles of method development, we designed and compared two distinct reversed-phase HPLC methods.

  • Method A: The Workhorse Approach. This method utilizes a standard C18 column and an acidified acetonitrile/water mobile phase. This is often the first approach for moderately hydrophobic analytes.

  • Method B: The Alternative Selectivity Approach. This method employs a Phenyl-Hexyl stationary phase. Phenyl-based columns provide an alternative separation mechanism through π-π interactions with the aromatic ring of the analyte, which can offer unique selectivity compared to the purely hydrophobic interactions of a C18 phase.[7][8]

Experimental Protocols

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector was used for this hypothetical analysis.

Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): 25.0 mg of 2-Nitro-5-(propan-2-yloxy)benzoic acid reference standard was accurately weighed into a 50 mL volumetric flask, dissolved in and diluted to volume with diluent.

  • Working Standard Solution (50 µg/mL): 5.0 mL of the Standard Stock Solution was transferred into a 50 mL volumetric flask and diluted to volume with diluent.

Method A: C18 with Acetonitrile/Phosphoric Acid

Parameter Condition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 55% A : 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 255 nm |

Method B: Phenyl-Hexyl with Methanol/Phosphate Buffer

Parameter Condition
Stationary Phase Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.8
Mobile Phase B Methanol
Elution Mode Isocratic
Composition 40% A : 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 255 nm |

Results and Discussion: A Head-to-Head Comparison

The performance of both methods was evaluated based on standard chromatographic parameters. The following data represents a typical outcome for such a comparison.

Performance Data Summary
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Ideal Value
Retention Time (t_R) 6.8 min8.2 min2 < k < 10[9]
Tailing Factor (T_f) 1.11.4≤ 1.5
Theoretical Plates (N) 11,5009,200> 2000
Analysis Time 10 min12 minAs short as possible
Analysis of Performance

Causality Behind the Results:

  • Retention and Peak Shape: Method A provides a superior peak shape (Tailing Factor of 1.1) and higher efficiency (11,500 plates). The use of 0.1% phosphoric acid creates a low pH environment (approx. pH 2.1), which ensures the complete protonation of the analyte's carboxylic acid group (pKa estimated to be ~3.0-3.5). This neutral form interacts more strongly and uniformly with the hydrophobic C18 stationary phase, leading to a sharp, symmetrical peak.[1][2] The slightly higher tailing factor in Method B, despite using a pH 2.8 buffer, can be attributed to secondary interactions or the different properties of methanol as an organic modifier.

  • Selectivity and Run Time: The Phenyl-Hexyl column in Method B retains the analyte longer (8.2 min) due to the additional π-π stacking interactions between the phenyl rings of the stationary phase and the analyte's aromatic system.[7] While this can be highly advantageous for separating structurally similar isomers[8], for a single analyte analysis, it results in a longer run time without a significant performance benefit. The C18 column in Method A provides sufficient retention based primarily on hydrophobicity, leading to a more efficient analysis.

  • Solvent Choice: Acetonitrile (Method A) is often preferred for its lower viscosity and different selectivity profile compared to methanol (Method B).[2] In this case, the combination of the C18 phase and acetonitrile provided a more efficient separation.

Based on the comparative data, Method A is the superior choice . It delivers a highly efficient, symmetrical peak with a shorter analysis time, making it more suitable for high-throughput quality control and routine analysis.

Detailed Protocol: Optimized Method A

This section provides a step-by-step protocol for the recommended analytical method.

ProtocolWorkflow prep 1. Mobile Phase Prep - A: 0.1% H3PO4 in HPLC Water - B: Acetonitrile system 3. HPLC Setup - Column: C18, 4.6x150mm, 5µm - Flow: 1.0 mL/min - Temp: 30°C - Detection: 255 nm prep->system sample 2. Sample Prep - Weigh 25mg into 50mL flask - Dissolve in 50:50 ACN:H2O injection 5. Analysis - Inject 10 µL of sample - Run for 10 minutes sample->injection equilibration 4. System Equilibration - Purge lines - Equilibrate column with 55:45 (A:B) for 20 min or until baseline is stable system->equilibration equilibration->injection

Caption: Step-by-step experimental workflow for the optimized method.

1. Preparation of Mobile Phase A (0.1% Phosphoric Acid in Water)

  • Measure 999 mL of HPLC-grade water into a 1 L glass media bottle.
  • Carefully add 1.0 mL of concentrated (85%) phosphoric acid.
  • Cap and mix thoroughly. Filter through a 0.45 µm filter before use.

2. Preparation of Mobile Phase B (Acetonitrile)

  • Use HPLC-grade acetonitrile. Filter through a 0.45 µm filter before use.

3. Sample Preparation (50 µg/mL)

  • Accurately weigh approximately 25 mg of the 2-Nitro-5-(propan-2-yloxy)benzoic acid sample into a 50 mL Class A volumetric flask.
  • Add approximately 30 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.
  • Allow the solution to return to room temperature. Dilute to the mark with diluent and mix well. This is the Stock Solution.
  • Pipette 5.0 mL of the Stock Solution into a 50 mL Class A volumetric flask. Dilute to the mark with diluent and mix well.
  • Transfer an aliquot to an HPLC vial for analysis.

4. HPLC Instrument Parameters

  • Set up the HPLC system according to the parameters outlined in the Method A table above.
  • Equilibrate the column with the mobile phase (55% A: 45% B) for at least 20 minutes or until a stable baseline is achieved.

5. Injection and Data Acquisition

  • Inject 10 µL of the prepared sample solution.
  • Acquire data for 10 minutes. The expected retention time is approximately 6.8 minutes.

Conclusion

This guide demonstrates a systematic, science-driven approach to HPLC method development for 2-Nitro-5-(propan-2-yloxy)benzoic acid. By comparing a standard C18 stationary phase with an alternative selectivity Phenyl-Hexyl phase, we have shown that the C18 column coupled with an acidified acetonitrile/water mobile phase provides a superior chromatographic performance for this specific analyte. The resulting method is rapid, robust, and produces highly symmetrical peaks, making it ideal for quality control and research applications. The principles discussed—particularly the critical role of mobile phase pH in controlling the retention of ionizable compounds—are fundamental and broadly applicable to the analysis of other acidic molecules.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column. Retrieved from [Link]

  • LaCourse, W. R., & Owens, G. S. (1996). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • El-Awady, M. I., Al-Haj, N. A., & Al-Suhaimi, F. K. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • LaCourse, W. R., & Owens, G. S. (1996). Determination of organic nitro compounds using HPLC-UV-PAED. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]

  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Simultaneous Detection of Nitrate and Nitrite Based on UV Absorption Spectroscopy and Machine Learning. Frontiers in Chemistry. Retrieved from [Link]

  • Sigman, M. E., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Samanidou, V. F., et al. (2003). Optimization of mobile phase in the separation of beta-blockers by HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-nitro-, methyl ester Properties. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Küçükgüzel, Ş. G., et al. (2017). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

  • LookChem. (n.d.). 2-hydroxy-5-nitrobenzoic acid - 96-97-9. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-. Retrieved from [Link]

  • Restivo, A., et al. (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLOS ONE. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Nitro-5-(propan-2-yloxy)benzoic acid

This guide outlines the mass spectrometry fragmentation behavior of 2-Nitro-5-(propan-2-yloxy)benzoic acid , a functionalized aromatic intermediate often encountered in the synthesis of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of 2-Nitro-5-(propan-2-yloxy)benzoic acid , a functionalized aromatic intermediate often encountered in the synthesis of active pharmaceutical ingredients (APIs).

This analysis compares the target compound against two critical "alternatives" often present in reaction mixtures: its methyl-ether analog (impurity) and its para-isomer (regioisomer).

Executive Summary

For drug development professionals, confirming the structure of 2-Nitro-5-(propan-2-yloxy)benzoic acid (MW 225.19 Da) requires distinguishing it from potential synthetic byproducts.

  • Primary Challenge: Differentiating the isopropyl tail from other alkoxy chains (e.g., methoxy) and verifying the ortho-nitro position which is prone to thermal degradation.

  • Key Finding: The target molecule exhibits a unique "Dual-Loss" signature in Negative ESI mode—rapid decarboxylation (due to the ortho-nitro effect) combined with a diagnostic neutral loss of propene (42 Da) from the ether tail.

  • Performance vs. Alternatives: Unlike the stable para-isomer, the target compound's molecular ion is labile. Unlike the methoxy-analog, it allows for a specific neutral loss scan of 42 Da.

Experimental Configuration

To replicate these results, use the following self-validating protocol. This setup prioritizes the detection of the acidic moiety in negative mode, which offers superior sensitivity for benzoic acid derivatives over positive mode.

Protocol: LC-MS/MS Parameters
ParameterSettingRationale
Ionization Source ESI (Electrospray Ionization)Soft ionization preserves the labile ortho-nitro structure better than EI.
Polarity Negative (-) Carboxylic acids deprotonate readily ([M-H]⁻), providing 10-50x higher sensitivity than (+) mode.
Capillary Voltage 2.5 kVLower voltage prevents in-source decarboxylation of the ortho isomer.
Cone Voltage 20 VOptimized to transmit the parent ion (m/z 224) without premature fragmentation.
Collision Energy Stepped (10–40 eV)Low energy reveals the decarboxylated ion; high energy cleaves the ether.
Mobile Phase Acetonitrile / H₂O + 0.1% Formic AcidAcidic modifier suppresses phenol ionization, ensuring charge localization on the carboxylate.

Fragmentation Mechanics: The "Dual-Loss" Pathway

The fragmentation of 2-Nitro-5-(propan-2-yloxy)benzoic acid is governed by two competing mechanisms: the Ortho-Nitro Effect and Ether Dealkylation .

Mechanistic Breakdown
  • Precursor Ion ([M-H]⁻, m/z 224): The deprotonated carboxylate.

  • Primary Pathway (The Ortho Effect): The nitro group at the ortho position sterically and electronically destabilizes the carboxylate, facilitating the rapid loss of CO₂ (44 Da) . This yields the nitrophenyl anion (m/z 180).

    • Note: This pathway is suppressed in meta and para isomers, making it a regio-diagnostic marker.

  • Secondary Pathway (Ether Cleavage): The isopropoxy group undergoes remote fragmentation, losing a neutral propene molecule (C₃H₆, 42 Da) to form the phenol derivative.

    • Specificity: This loss is specific to isopropyl/propyl ethers. Methyl ethers (methoxy) cannot lose an alkene; they lose a methyl radical (15 Da) only under high energy.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific transitions used to confirm the structure.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 224 OrthoLoss Decarboxylation Product (Ortho Effect) [M-H-CO₂]⁻ m/z 180 Precursor->OrthoLoss Loss of CO₂ (44 Da) Dominant at Low CE EtherLoss Phenol Derivative (Ether Cleavage) [M-H-C₃H₆]⁻ m/z 182 Precursor->EtherLoss Loss of Propene (42 Da) Diagnostic for Isopropyl CoreFragment Core Scaffold (Dual Loss) [M-H-CO₂-C₃H₆]⁻ m/z 138 OrthoLoss->CoreFragment Loss of Propene EtherLoss->CoreFragment Loss of CO₂

Caption: MS/MS fragmentation tree for 2-Nitro-5-(propan-2-yloxy)benzoic acid in ESI(-) mode.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most common "imposters" in a synthesis workflow.

Comparison 1: Target vs. 5-Methoxy Analog

Scenario: You are monitoring the alkylation of 5-hydroxy-2-nitrobenzoic acid. Did the reaction add the isopropyl group or a methyl group?

FeatureTarget: Isopropoxy Analog Alternative: Methoxy Analog
Precursor (m/z) 224 196
Neutral Loss 42 Da (Propene) 15 Da (Methyl Radical)
Mechanism Elimination (forms stable alkene).Homolytic cleavage (high energy required).
Diagnostic Ion m/z 182 (Phenol)m/z 181 (Phenol radical)
Conclusion The loss of 42 Da is the "Fingerprint" for the isopropyl group. The methoxy analog will never show a -42 Da transition.
Comparison 2: Target vs. 4-Nitro Isomer (Para)

Scenario: Regioisomer contamination. The nitro group might be in the 4-position (para) instead of the 2-position (ortho).[1]

FeatureTarget: 2-Nitro (Ortho) Alternative: 4-Nitro (Para)
Stability Labile. Prone to in-source fragmentation.Stable. High intensity molecular ion.[2][3]
Decarboxylation Dominant. [M-H-CO₂]⁻ is often the base peak even at low energy.Negligible. Requires very high collision energy to lose CO₂.
Ortho Effect Present (Interaction between NO₂ and COOH).Absent (Groups are too far apart).
Conclusion If the spectrum shows a massive m/z 224 and very little m/z 180, you likely have the Para isomer, not the target.

Standardized Workflow for Identification

Use this logic flow to confirm the identity of your compound in a mixture.

Workflow Start Start: Unknown Peak (m/z 224) CheckCO2 Step 1: Check Stability Apply 10eV Collision Start->CheckCO2 IsOrtho High Decarboxylation? (m/z 180) CheckCO2->IsOrtho CheckEther Step 2: Check Tail Look for Neutral Loss 42 Da IsOrtho->CheckEther Yes (Unstable) ResultPara Suspect: 4-Nitro Isomer IsOrtho->ResultPara No (Stable Ion) ResultTarget CONFIRMED: 2-Nitro-5-(propan-2-yloxy) benzoic acid CheckEther->ResultTarget Yes (m/z 182 present) ResultMethoxy Suspect: Methoxy Analog CheckEther->ResultMethoxy No (Only m/z 180)

Caption: Decision tree for differentiating 2-Nitro-5-(propan-2-yloxy)benzoic acid from isomers and analogs.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Nitrobenzoic Acid." NIST Chemistry WebBook, SRD 69. [Link][4]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Fragmentation of Ethers and Ortho-Effects).[5]

  • Holfcapek, M., et al. (2010). "Differentiation of nitrobenzoic acid isomers by electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Validation

FTIR spectral bands of 2-Nitro-5-(propan-2-yloxy)benzoic acid

Publish Comparison Guide: FTIR Spectral Analysis of 2-Nitro-5-(propan-2-yloxy)benzoic Acid Executive Summary & Technical Context 2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS: 78361-08-7 ), often referred to as 5-isopropox...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: FTIR Spectral Analysis of 2-Nitro-5-(propan-2-yloxy)benzoic Acid

Executive Summary & Technical Context

2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS: 78361-08-7 ), often referred to as 5-isopropoxy-2-nitrobenzoic acid , is a critical intermediate in the synthesis of non-peptidic protein-protein interaction inhibitors and specific chloride channel blockers.[1]

In drug development, this compound represents a "functionalized scaffold." The introduction of the isopropoxy group at the 5-position (para to the nitro group) significantly alters the lipophilicity and solubility profile compared to its precursor, 5-hydroxy-2-nitrobenzoic acid .[1]

The Analytical Challenge: Distinguishing the O-alkylated product (isopropoxy) from the starting phenolic material (hydroxy) using FTIR requires precise identification of aliphatic ether bands amidst strong nitro and carboxylic acid signals. This guide provides a definitive spectral assignment strategy to validate synthesis and purity.

Comparative Spectral Analysis: The "Fingerprint" Differentiators

The following table contrasts the target compound with its direct metabolic precursor and a structural analog. This comparison allows for rapid "Pass/Fail" identification during reaction monitoring.

Table 1: Critical FTIR Band Comparison ( )
Functional Group ModeTarget: 5-Isopropoxy-2-nitrobenzoic acid Precursor: 5-Hydroxy-2-nitrobenzoic acid Analog: 2-Nitrobenzoic acid Diagnostic Note
O-H Stretch (Acid) 2500–3300 (Broad, H-bonded)2500–3300 (Broad)2500–3300 (Broad)Common to all; non-diagnostic.[1]
O-H Stretch (Phenol) Absent ~3200–3400 (Sharp/Broad shoulder)AbsentPrimary Indicator: Disappearance confirms alkylation.
C-H Stretch (Aliphatic) 2970–2980 & 2870 (Methyl/Methine)Absent (Only aromatic C-H >3000)AbsentSecondary Indicator: Presence of Isopropyl group.
C=O Stretch (Acid) 1690–1710 1680–17001680–1700Shifted by conjugation with nitro group.
NO₂ Asymmetric 1530–1545 1530–15501530–1550Strongest band in the spectrum.
NO₂ Symmetric 1350–1365 1340–13601340–1360Paired with the 1530 band.
C-O-C Stretch (Ether) 1240–1260 (Ar-O-R)AbsentAbsentConfirms ether linkage formation.
Gem-Dimethyl Bend 1380 & 1370 (Doublet)AbsentAbsentSpecific to iso-propyl group (split peak).

Detailed Spectral Assignment & Mechanism

A. The Isopropoxy Signature (The "Proof of Synthesis")

The most distinct feature of 2-Nitro-5-(propan-2-yloxy)benzoic acid is the aliphatic ether signature .[1]

  • Gem-Dimethyl Doublet (~1380/1370

    
    ):  Unlike a methoxy group (single band), the isopropyl group exhibits a characteristic "split" or doublet in the C-H bending region due to the interaction between the two terminal methyl groups.
    
  • Ether C-O Stretch (~1250

    
    ):  This band arises from the asymmetric stretching of the Aryl-Oxygen-Alkyl bond.[1] It is strong and often overlaps with the C-O stretch of the carboxylic acid, appearing as a broadened or shouldered peak in this region.
    
B. The Nitro-Acid Interplay

The ortho-nitro group exerts a strong electron-withdrawing effect, which influences the carboxylic acid carbonyl (


).[1]
  • Wavenumber Shift: The

    
     appears slightly higher (~1700 
    
    
    
    ) than in non-nitro substituted benzoic acids due to the reduced electron density on the ring, which decreases the conjugation of the carbonyl with the aromatic system.
  • H-Bonding: The broad O-H envelope (2500–3300

    
    ) typically obscures the aromatic C-H stretches (
    
    
    
    ), making the aliphatic C-H bands (2900 region) the only reliable hydrocarbon markers.[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for validating the compound using FTIR, mapping the chemical transformation to spectral changes.

FTIR_Analysis_Flow Start Sample: Reaction Product (Alkylation of 5-OH-2-NO2-Benzoic Acid) Check_OH Step 1: Check 3200-3400 cm⁻¹ (Phenolic O-H Region) Start->Check_OH Result_OH_Present Band Present: Incomplete Reaction Check_OH->Result_OH_Present Strong Absorbance Result_OH_Absent Band Absent: Phenol Consumed Check_OH->Result_OH_Absent Flat Baseline Check_Aliphatic Step 2: Check 2900-3000 cm⁻¹ (Aliphatic C-H Region) Result_OH_Absent->Check_Aliphatic Result_Aliphatic_Present Peaks at 2980/2870 cm⁻¹: Isopropyl Group Confirmed Check_Aliphatic->Result_Aliphatic_Present Bands Detected Result_Aliphatic_Absent No Peaks: Missing Alkyl Chain Check_Aliphatic->Result_Aliphatic_Absent Check_Fingerprint Step 3: Check 1380 cm⁻¹ (Gem-Dimethyl Doublet) Result_Aliphatic_Present->Check_Fingerprint Final_Validation CONFIRMED IDENTITY: 2-Nitro-5-(propan-2-yloxy)benzoic acid Check_Fingerprint->Final_Validation Doublet Confirmed

Caption: Logical workflow for validating the synthesis of 5-isopropoxy-2-nitrobenzoic acid via FTIR, highlighting key "Go/No-Go" spectral checkpoints.

Experimental Protocol: Obtaining the Spectrum

To ensure reproducibility and minimize artifacts (such as water vapor interference in the O-H region), follow this standardized protocol.

Method: KBr Pellet Transmission

Recommended for solid aromatic acids to prevent polymorphic shifts often seen in ATR.

  • Sample Preparation:

    • Weigh 1.5 mg of dry 2-Nitro-5-(propan-2-yloxy)benzoic acid.[1]

    • Mix with 250 mg of spectroscopic grade Potassium Bromide (KBr).

    • Critical Step: Grind the mixture in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Coarse particles will cause "Christiansen effect" scattering, distorting the baseline near 3000

      
      .
      
  • Pellet Pressing:

    • Transfer powder to a 13mm die set.

    • Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).

    • Result should be a transparent (not translucent) disc.

  • Acquisition Parameters:

    • Resolution: 4

      
      
      
    • Scans: 32 (minimum) to reduce noise.

    • Range: 4000–400

      
      .
      
    • Background: Run a blank KBr pellet immediately prior to the sample.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method) if the baseline drifts due to scattering.

    • Do not apply heavy smoothing, as this may merge the critical gem-dimethyl doublet at 1380/1370

      
      .[1]
      

References

  • National Institute of Standards and Technology (NIST). (2025).[2] Benzoic acid, 2-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Bavinton, E. (2022). Design and synthesis of non-peptidic scaffolds that mimic secondary protein structure. University of Southampton, Doctoral Thesis. (Detailed synthesis and characterization of 5-isopropoxy-2-nitrobenzoic acid derivatives). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for Gem-dimethyl and Nitro group assignments).

Sources

Comparative

Comparing reactivity of 5-isopropoxy vs 5-methoxy 2-nitrobenzoic acid

Topic: Comparing Reactivity and Performance of 5-Isopropoxy-2-nitrobenzoic Acid vs. 5-Methoxy-2-nitrobenzoic Acid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity and Performance of 5-Isopropoxy-2-nitrobenzoic Acid vs. 5-Methoxy-2-nitrobenzoic Acid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

[1]

Executive Summary

In drug discovery and organic synthesis, the choice between 5-isopropoxy-2-nitrobenzoic acid (5-OiPr) and 5-methoxy-2-nitrobenzoic acid (5-OMe) often dictates the physicochemical profile of the final pharmaceutical agent.[1] While both compounds share a core 2-nitrobenzoic acid scaffold—characterized by the steric "ortho-effect" and electron-deficient ring—they diverge significantly in lipophilicity , metabolic stability , and solubility .[1]

This guide analyzes these two intermediates, demonstrating that while their chemical reactivity is electronically similar, their application performance differs radically. The 5-isopropoxy variant is typically selected to enhance membrane permeability and resistance to metabolic O-dealkylation, whereas the 5-methoxy variant is often a default starting material due to lower cost and higher atom economy.[1]

Quick Comparison Matrix
Feature5-Methoxy-2-nitrobenzoic Acid5-Isopropoxy-2-nitrobenzoic Acid
Electronic Effect (at NO₂) Strong Resonance Donor (+R)Strong Resonance Donor (+R)
Steric Bulk (at C5) Low (Methyl)Moderate (Isopropyl)
Lipophilicity (LogP) Low (~1.[1]6)High (~2.5)
Metabolic Stability Low (Prone to CYP-mediated O-demethylation)High (Resistant to O-dealkylation)
Solubility Good in polar organic solvents (MeOH, DMSO)Excellent in non-polar/aprotic solvents (DCM, EtOAc)

Structural & Electronic Analysis

Electronic Effects

Both molecules feature an alkoxy substituent at the C5 position and a nitro group at the C2 position .

  • Relative to the Nitro Group (C2): The C5 substituent is para to the nitro group. The oxygen lone pair donates electron density into the nitro group via resonance (+R effect). This stabilizes the nitro group but makes the ring electron-rich relative to unsubstituted nitrobenzoic acid.

  • Relative to the Carboxyl Group (C1): The C5 substituent is meta to the carboxyl group. Here, the inductive effect dominates.[2]

    • 5-Methoxy:

      
       (Weakly withdrawing by induction).[1]
      
    • 5-Isopropoxy: The isopropyl group is more electron-donating than methyl by induction (+I).[1] Therefore, the 5-isopropoxy group is slightly less withdrawing/more donating than the methoxy group.

Impact on Acidity (pKa): The 5-isopropoxy derivative is marginally less acidic (higher pKa) than the 5-methoxy derivative due to the stronger +I effect of the isopropyl group destabilizing the carboxylate anion slightly more than the methyl group. However, the dominant factor for both is the ortho-nitro group , which increases acidity significantly via resonance withdrawal and steric twisting of the carboxyl group out of planarity (inhibiting conjugation with the ring).

Steric Environment

The critical steric difference lies at the C5 ether linkage.

  • Methoxy: Rotates freely; minimal steric clash with adjacent protons (H4, H6).

  • Isopropoxy: The branched isopropyl group creates a larger exclusion volume. While C5 is remote from the carboxylic acid reaction center (C1), this bulk significantly impacts solubility and enzyme binding pockets in late-stage drug targets.

Reactivity Profile & Synthetic Challenges

Amide Coupling (The Ortho-Nitro Challenge)

Both compounds suffer from the "ortho-effect." The nitro group at C2 provides significant steric hindrance to nucleophilic attack at the C1 carbonyl.

  • Reactivity: 5-OMe and 5-OiPr react similarly.[1] The remote C5 substituent does not sterically hinder the coupling.

  • Protocol Adjustment: Standard EDC/NHS couplings often fail or proceed slowly. Acid chloride generation (SOCl₂) or high-activity coupling reagents (HATU) are required.[1]

  • Solubility Factor: The 5-isopropoxy derivative is often preferred in non-polar solvents (DCM, Toluene) used for acid chloride formation, whereas the 5-methoxy derivative may require DMF/THF mixtures.

Reduction to Anthranilic Acids

A common workflow involves reducing the nitro group to an amine (yielding 5-alkoxyanthranilic acids).

  • Catalytic Hydrogenation (H₂/Pd-C): Both reduce cleanly.[1] The 5-isopropoxy group is stable under standard hydrogenation conditions.

  • Chemical Reduction (Fe/HCl or SnCl₂): Both are compatible.

  • Reaction Rate: The electron-donating alkoxy group at the para position (relative to nitro) increases electron density at the nitro group, potentially slowing down reduction slightly compared to electron-deficient systems, but the difference between OMe and OiPr is negligible.

Nucleophilic Aromatic Substitution (SNAr)

While the nitro group is activating, the presence of the electron-donating alkoxy group at C5 deactivates the ring toward SNAr compared to 2-nitrobenzoic acid. Displacement of the alkoxy group is not observed under standard conditions; the ether linkage is robust.

Experimental Protocols

Protocol A: Synthesis of 5-Isopropoxy-2-nitrobenzoic Acid (Alkylation)

Rationale: Direct nitration of m-isopropoxybenzoic acid yields a mixture of isomers.[1] The preferred route is alkylation of commercially available 5-hydroxy-2-nitrobenzoic acid.[1]

Reagents:

  • 5-Hydroxy-2-nitrobenzoic acid (1.0 eq)[1]

  • 2-Bromopropane (1.5 eq)[1]

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve 5-hydroxy-2-nitrobenzoic acid (10 mmol) in DMF (20 mL) under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ (25 mmol). The solution will turn deep yellow/orange (phenoxide formation). Stir at RT for 30 min.[3]

  • Alkylation: Add 2-bromopropane (15 mmol) dropwise.

  • Heating: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Note: The carboxylate is also alkylated to form the ester. This is usually desired if purification is needed, followed by hydrolysis. If the free acid is required directly, careful control of equivalents or subsequent hydrolysis is needed.

  • Workup (for Ester intermediate): Pour into ice water. Extract with EtOAc.[4] Wash with brine.[4] Dry over Na₂SO₄.[4]

  • Hydrolysis (to Acid): Treat the crude ester with LiOH (3 eq) in THF/H₂O (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 2.

  • Isolation: Filter the precipitated 5-isopropoxy-2-nitrobenzoic acid. Recrystallize from EtOH/Water.

Protocol B: Sterically Hindered Amide Coupling

Rationale: Due to the ortho-nitro group, standard coupling is inefficient. This protocol uses the Acid Chloride method.

Reagents:

  • 5-Isopropoxy-2-nitrobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂, 5.0 eq)

  • Catalytic DMF (2 drops)

  • Amine partner (1.1 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Activation: Suspend the acid in dry DCM. Add SOCl₂ and catalytic DMF.

  • Reflux: Heat to reflux for 2 hours. The solution should become clear as the acid chloride forms.

  • Evaporation: Remove solvent and excess SOCl₂ under vacuum. Critical: Remove all traces of SOCl₂ to avoid side reactions.

  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add the amine and Et₃N slowly.

  • Completion: Warm to RT and stir for 2 hours. Wash with 1M HCl, then saturated NaHCO₃.

Visualizations

Chemical Structure & Electronic Influence

The following diagram illustrates the competing electronic effects and the steric environment of the two molecules.

G cluster_0 5-Methoxy-2-nitrobenzoic Acid cluster_1 5-Isopropoxy-2-nitrobenzoic Acid M_Struct Structure: Benzoic Acid Core Pos 2: -NO2 (Ortho) Pos 5: -OMe (Meta) M_Elec Electronic: OMe: +R (Strong) to NO2 OMe: -I (Weak) to COOH M_Struct->M_Elec M_Prop Properties: LogP ~1.6 Metabolic Liability: High (O-Demethylation) M_Elec->M_Prop I_Prop Properties: LogP ~2.5 Metabolic Stability: High (Steric Shielding) M_Prop->I_Prop Optimization Direction I_Struct Structure: Benzoic Acid Core Pos 2: -NO2 (Ortho) Pos 5: -OiPr (Meta) I_Elec Electronic: OiPr: +R (Strong) to NO2 OiPr: +I (Moderate) vs OMe I_Struct->I_Elec I_Elec->I_Prop

Caption: Comparison of electronic pathways and resulting physicochemical properties. The shift from Methoxy to Isopropoxy primarily improves lipophilicity and metabolic stability.

Synthetic Workflow

This workflow outlines the conversion of the 5-hydroxy precursor to the final amide, highlighting the divergence point.

Workflow Start Starting Material: 5-Hydroxy-2-nitrobenzoic Acid Decision Decision Point: Target Properties? Start->Decision RouteA Route A: Methylation (MeI or DMS, K2CO3) Target: Cost/Atom Economy Decision->RouteA RouteB Route B: Isopropylation (2-Bromopropane, K2CO3) Target: Bioavailability/Stability Decision->RouteB IntermedA Intermediate: 5-Methoxy-2-nitrobenzoic acid RouteA->IntermedA IntermedB Intermediate: 5-Isopropoxy-2-nitrobenzoic acid RouteB->IntermedB Activation Activation: SOCl2 or (COCl)2 (Overcoming Ortho-Sterics) IntermedA->Activation IntermedB->Activation Coupling Amide Coupling: R-NH2, Et3N, DCM Activation->Coupling ProductA Product A: High Clearance Liability Coupling->ProductA From Me ProductB Product B: Optimized PK Profile Coupling->ProductB From iPr

Caption: Synthetic decision tree for selecting the optimal 5-alkoxy substituent based on target pharmaceutical properties.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Discusses metabolic stability of methyl vs. isopropyl ethers). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Protocols for sterically hindered coupling). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Electronic effects of alkoxy groups). Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Bioisosterism of OMe vs OiPr). Link

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Nitro-5-(propan-2-yloxy)benzoic acid

Essential Safety & Handling Guide for 2-Nitro-5-(propan-2-yloxy)benzoic acid This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the han...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety & Handling Guide for 2-Nitro-5-(propan-2-yloxy)benzoic acid

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Nitro-5-(propan-2-yloxy)benzoic acid. The following information is a synthesis of best practices derived from safety data sheets of structurally similar nitroaromatic and benzoic acid compounds. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in all research and development activities.

Hazard Identification and Risk Assessment
  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): A Multi-Faceted Approach

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory. The following table outlines the recommended PPE for handling 2-Nitro-5-(propan-2-yloxy)benzoic acid.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times in the laboratory. Safety goggles should conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes. A face shield is recommended when there is a significant risk of splashing or dust generation.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection against incidental contact. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3] For prolonged handling or immersion, consult glove manufacturer data for specific chemical resistance.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[3]
Respiratory Protection Dust Mask or RespiratorIn situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] All handling of the solid compound that could create dust should ideally be performed within a certified chemical fume hood.[4]
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risks associated with handling this compound.

3.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, a chemical fume hood is mandatory.[4]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[4]

3.2. Chemical Handling:

  • Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[4] Do not eat, drink, or smoke in the work area.[5]

  • Avoid Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Avoid all personal contact with the substance.[5]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention.[6]

  • Skin Contact: If on skin, wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][7]

  • Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.[2]

  • Spills: For minor spills, control personal contact by wearing appropriate PPE.[5] Use dry clean-up procedures and avoid generating dust.[5] Collect the residue and place it in a suitable, sealed container for disposal.[1][5] For major spills, evacuate the area and follow your institution's emergency spill response protocol.

Disposal Plan: Responsible Waste Management
  • Waste Characterization: All waste containing 2-Nitro-5-(propan-2-yloxy)benzoic acid should be treated as hazardous chemical waste.

  • Containerization: Dispose of contents and container to an approved waste disposal plant.[1][2] Ensure waste containers are properly labeled.

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 2-Nitro-5-(propan-2-yloxy)benzoic acid.

PPE_Workflow start Start: Handling 2-Nitro-5-(propan-2-yloxy)benzoic acid is_dust Potential for Dust or Aerosol Generation? start->is_dust is_splash Risk of Splashing? is_dust->is_splash No enhanced_ppe Enhanced PPE: - Fume Hood or Respirator - Safety Goggles - Nitrile Gloves - Lab Coat is_dust->enhanced_ppe Yes routine_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_splash->routine_ppe No splash_ppe Splash Hazard PPE: - Face Shield over Goggles - Nitrile Gloves - Lab Coat is_splash->splash_ppe Yes end Proceed with Caution routine_ppe->end enhanced_ppe->end splash_ppe->end

Caption: PPE selection workflow for handling 2-Nitro-5-(propan-2-yloxy)benzoic acid.

References

  • Personal protective equipment for handling 3-Nitrobenzaldoxime. BenchChem.
  • Benzoic acid, 2-hydroxy-3-methyl-5-nitro - ChemicalBook.
  • 2 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment | US EPA.
  • BENZOIC ACID - Alpha Resources.
  • Personal Protective Equipment (PPE) - CHEMM.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid - Benchchem.
  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox.
  • Benzoic acid AGR - Labbox.

Sources

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